3-Amino-1-hydroxymethylcyclobutanol
Description
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Structure
3D Structure
Properties
CAS No. |
1272667-83-0 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-amino-1-(hydroxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C5H11NO2/c6-4-1-5(8,2-4)3-7/h4,7-8H,1-3,6H2 |
InChI Key |
VIPCYZVURGQBRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CO)O)N |
Origin of Product |
United States |
Foundational & Exploratory
3-Amino-1-hydroxymethylcyclobutanol CAS 1272667-83-0 properties
An In-Depth Technical Guide to 3-Amino-1-hydroxymethylcyclobutanol (CAS 1272667-83-0): An Analog-Based Approach
Disclaimer: Publicly available experimental data for 3-Amino-1-hydroxymethylcyclobutanol (CAS 1272667-83-0) is extremely limited. This guide has been constructed by a Senior Application Scientist to provide a comprehensive technical overview based on the established properties of its core structural motifs—the cyclobutane ring and the 1,3-amino alcohol functionality—and by drawing direct comparisons to the closely related and better-characterized analog, (1-(Aminomethyl)cyclobutyl)methanol (CAS 2041-56-7) . All properties and protocols for the target compound should be considered predictive and require experimental validation.
This document is intended for researchers, scientists, and drug development professionals interested in novel three-dimensional scaffolds for chemical synthesis and medicinal chemistry.
Introduction: The Promise of a Constrained Scaffold
Small, rigid scaffolds are of immense interest in drug discovery for their ability to confer conformational restriction and provide unique vectors for exploring chemical space.[1] The cyclobutane ring, in particular, offers a compelling three-dimensional structure that can serve as a bioisosteric replacement for more flexible or metabolically labile groups.[2][3] 3-Amino-1-hydroxymethylcyclobutanol combines this desirable carbocyclic core with two key functional groups—a primary amine and a primary alcohol—arranged in a 1,3-relationship. This arrangement presents strategic opportunities for derivatization and for establishing critical hydrogen-bonding interactions with biological targets.
This guide provides a predictive but technically grounded exploration of 3-Amino-1-hydroxymethylcyclobutanol, leveraging data from analogous structures to forecast its physicochemical properties, outline potential synthetic strategies, and discuss its applications in the design of next-generation therapeutics.
PART 1: Molecular Structure and Physicochemical Properties
Structural Analysis
3-Amino-1-hydroxymethylcyclobutanol possesses a puckered four-membered ring, which reduces torsional strain and results in a non-planar conformation.[2] The molecule features two primary functional groups: an aminomethyl group (-CH₂NH₂) and a hydroxymethyl group (-CH₂OH) attached to the same carbon atom (C1), and an amino group (-NH₂) at the C3 position. The stereochemistry at C1 and C3 allows for the existence of cis and trans diastereomers, which can significantly influence the molecule's shape and its interaction with biological systems.[4]
For the purpose of this guide, we will primarily compare the target compound to (1-(Aminomethyl)cyclobutyl)methanol , an isomer where both the aminomethyl and hydroxymethyl groups are attached to the same carbon atom.
Caption: Structural comparison of the target compound and its key analog.
Predicted and Known Physicochemical Properties
The following table summarizes the predicted properties for 3-Amino-1-hydroxymethylcyclobutanol alongside the known properties of its structural isomer, (1-(Aminomethyl)cyclobutyl)methanol.
| Property | 3-Amino-1-hydroxymethylcyclobutanol (Predicted) | (1-(Aminomethyl)cyclobutyl)methanol (Known Analog) | Reference |
| CAS Number | 1272667-83-0 | 2041-56-7 | [5] |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | [5][] |
| Molecular Weight | 115.17 g/mol | 115.18 g/mol | [5][] |
| Appearance | Predicted to be a Liquid or Low-Melting Solid | Liquid or Solid or Semi-solid | [5] |
| Boiling Point | Predicted > 200 °C (atm) | No data available | |
| Solubility | Predicted to be soluble in water and polar organic solvents | No data available | |
| pKa | Predicted ~9-10 (for the amino group) | No data available | |
| LogP | Predicted < 0 | No data available |
PART 2: Synthesis and Characterization
Potential Synthetic Pathways
The synthesis of substituted cyclobutanes can be challenging but is often achieved through [2+2] cycloaddition reactions or ring expansions of cyclopropanes.[7] For a 1,3-disubstituted pattern like that in the target molecule, a plausible approach would involve the functionalization of a pre-formed cyclobutane core. A potential retrosynthetic analysis is outlined below.
Caption: Proposed retrosynthetic workflow for the target compound.
Experimental Protocol (Hypothetical):
-
Synthesis of 3-Azidocyclobutanone: Starting from a suitable cyclobutene precursor, an azide functional group can be introduced. This strategy has been successfully employed in the creation of 3D fragment libraries.[8]
-
Reduction of the Ketone: The ketone functionality in 3-azidocyclobutanone would be selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). This step would yield 3-azido-1-(hydroxymethyl)cyclobutanol.
-
Reduction of the Azide: The final step involves the reduction of the azide group to a primary amine. This is commonly achieved via catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with other reducing agents like lithium aluminum hydride (LiAlH₄).[9] Purification would likely be accomplished via column chromatography or crystallization of a salt form.
This synthetic approach allows for the control of stereochemistry at the reduction steps, potentially enabling the isolation of specific cis or trans diastereomers.
Spectroscopic Profile (Predicted)
A full spectroscopic characterization is essential for structure confirmation.[10] Based on the functional groups present, the following spectral features are anticipated.
2.2.1. ¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region (~1.5-2.5 ppm) corresponding to the cyclobutane ring protons.[11] The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or doublet around 3.5-4.0 ppm. The proton on the carbon bearing the amino group would be in the 3.0-3.5 ppm range. The amine (NH₂) and alcohol (OH) protons would appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The carbon atoms of the cyclobutane ring would resonate in the 20-50 ppm range. The carbon attached to the hydroxyl group is expected around 60-70 ppm, while the carbon attached to the amino group would be in the 40-55 ppm range.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the amine and alcohol groups.[12]
-
O-H Stretch: A strong, broad band between 3200-3600 cm⁻¹ due to hydrogen bonding of the alcohol group.[13]
-
N-H Stretch: A medium intensity, sharper absorption in the 3300-3500 cm⁻¹ range. For a primary amine, this may appear as a doublet.[14][15]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutane ring.
-
N-H Bend: A bending vibration around 1600 cm⁻¹.[15]
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the molecule is expected to readily protonate at the amino group.
-
Molecular Ion: A prominent [M+H]⁺ peak at m/z 116.10.
-
Fragmentation: Key fragmentation pathways for amino alcohols include the loss of water (H₂O) from the molecular ion and alpha-cleavage adjacent to the nitrogen or oxygen atoms.[16][17] The dissociation of functional groups from the core skeleton is a primary fragmentation route.[16]
PART 3: Applications in Drug Discovery and Medicinal Chemistry
The Cyclobutane Scaffold: A Valuable Bioisostere
The incorporation of a cyclobutane ring into a molecule is a recognized strategy in medicinal chemistry to improve drug-like properties.[3]
-
Conformational Rigidity: The puckered, rigid nature of the cyclobutane ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[1]
-
Metabolic Stability: Replacing metabolically vulnerable groups (like a gem-dimethyl or a longer alkyl chain) with a cyclobutane ring can block sites of metabolism and improve a compound's pharmacokinetic profile.[2]
-
Improved Physicochemical Properties: Cyclobutane rings can favorably modulate properties like solubility and lipophilicity compared to larger cycloalkanes or aromatic rings.[8]
-
Access to 3D Space: The non-planar structure of cyclobutane provides vectors that project substituents into three-dimensional space, allowing for better exploration of protein binding pockets.[8]
The 1,3-Amino Alcohol Motif
The 1,3-disposition of the amino and alcohol functionalities is a key structural feature. This motif is capable of acting as both a hydrogen bond donor (from both -OH and -NH₂) and a hydrogen bond acceptor (at the N and O atoms). This dual functionality makes it an excellent pharmacophore for interacting with the active sites of enzymes or receptors. The primary amine also provides a convenient handle for further chemical modification, such as amide or sulfonamide formation, to build out a library of analogs for structure-activity relationship (SAR) studies.
Potential Therapeutic Applications
Given its structure, 3-Amino-1-hydroxymethylcyclobutanol is a promising building block for several therapeutic areas:
-
Neuroscience: Constrained amino alcohols are valuable scaffolds for creating analogs of neurotransmitters. For instance, its rigid structure could be used to develop novel GABA analogs or modulators of other central nervous system targets.[18]
-
Oncology and Immunology: The unique 3D geometry of the cyclobutane ring can be exploited to design specific inhibitors of enzymes like kinases or proteases, where precise orientation of functional groups is critical for activity.[1]
-
Antiviral/Antibacterial Agents: The rigid scaffold can be used to mimic peptide turns or other recognition elements, making it a candidate for designing peptidomimetics that interfere with protein-protein interactions essential for pathogens.[19]
PART 4: Safety and Handling (Inferred)
No specific safety data exists for CAS 1272667-83-0. The following information is inferred from the safety profile of the analog (1-(Aminomethyl)cyclobutyl)methanol and general knowledge of amino alcohols.[5][20][21]
Hazard Identification
-
H302+H312: Harmful if swallowed or in contact with skin.[5]
-
H314: Causes severe skin burns and eye damage.[5]
-
Signal Word: Danger[5]
Amino alcohols as a class can be corrosive and irritants.[22] Appropriate precautions must be taken at all times.
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[22][23]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.[5] The analog is recommended to be stored at 2-8°C, sealed in a dry, dark place.[5]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[22]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[22]
Conclusion
While experimental data on 3-Amino-1-hydroxymethylcyclobutanol is scarce, a detailed analysis of its structural components and comparison with close analogs allows for a robust, predictive technical profile. It is anticipated to be a water-soluble, low-melting solid or liquid featuring a conformationally restricted cyclobutane core. Its true value lies in its potential as a versatile three-dimensional building block for drug discovery. The strategic placement of the amino and hydroxymethyl groups provides ideal vectors for chemical elaboration and for forming key interactions with biological targets. The inherent properties of the cyclobutane scaffold suggest that derivatives of this compound may possess favorable metabolic stability and pharmacokinetic profiles. As synthetic methodologies for complex cyclobutanes become more accessible, building blocks like 3-Amino-1-hydroxymethylcyclobutanol will undoubtedly play a more prominent role in the design of innovative therapeutics. All predictive data presented herein should be confirmed by empirical testing.
References
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Wouters, J., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(24), 2356-2371. Available at: [Link]
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Al-Harrasi, A., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 8, 1-13. Available at: [Link]
-
Al-Harrasi, A., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2465. Available at: [Link]
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-
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Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 41(6), 919-929. Available at: [Link]
-
MySkinRecipes. (1-Aminocyclobutyl)methanol hydrochloride. Available at: [Link]
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Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]
-
Yaylayan, V. A., & Locas, C. P. (2003). Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products. Journal of Agricultural and Food Chemistry, 51(22), 6523-6528. Available at: [Link]
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-
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Sampedro, D., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3568. Available at: [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
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Mykhailiuk, P. K., et al. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 145(2), 1084-1094. Available at: [Link]
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Murineddu, G., et al. (2024). Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia. Journal of Medicinal Chemistry, 67(1), 1-5. Available at: [Link]
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Technical Guide: cis- vs. trans-3-Amino-1-hydroxymethylcyclobutanol
This guide details the technical distinctions, synthetic pathways, and application-critical differences between the cis and trans isomers of 3-amino-1-hydroxymethylcyclobutanol .
Core Scaffold Analysis for Medicinal Chemistry & Drug Design
Executive Summary
The molecule 3-amino-1-hydroxymethylcyclobutanol is a high-value
The two isomers differ fundamentally in their spatial arrangement, which dictates their reactivity—specifically their ability to undergo intramolecular cyclization. This guide provides the structural logic, synthetic protocols, and analytical methods required to differentiate and utilize these isomers effectively.
Structural & Stereochemical Definitions
To ensure precision, we apply IUPAC priority rules:
-
Position 1 (Quaternary): Hydroxyl group (-OH) has higher priority than the hydroxymethyl group (-CH
OH). -
Position 3: Amino group (-NH
) has higher priority than Hydrogen (-H).
The Isomers
| Isomer | IUPAC Designation | Relative Stereochemistry | Key Feature |
| Isomer A | cis-3-amino-1-hydroxymethylcyclobutanol | -OH and -NH | -CH |
| Isomer B | trans-3-amino-1-hydroxymethylcyclobutanol | -OH and -NH | -CH |
Critical Note: In many commercial catalogs, the "cis/trans" designation can be ambiguous. Always verify the structure by checking if the hydroxymethyl (-CH
OH) group is cis or trans to the amine, as this dictates the functional utility.
Synthetic Methodologies
The most robust route to these isomers involves the dihydroxylation of an exocyclic alkene . The stereochemical outcome is governed by steric control exerted by the C3-amino group (or its protected form).
Synthesis Workflow
-
Precursor: N-Boc-3-methylene-cyclobutanamine.
-
Reaction: Upjohn Dihydroxylation (OsO
, NMO). -
Stereocontrol: The bulky oxidant approaches from the face opposite (anti) to the C3-carbamate group.
Mechanism of Stereoselectivity
-
Major Product (trans): The oxidant attacks anti to the -NHBoc group. This places the incoming C1-OH anti to the amine. Consequently, the C1-CH
OH group is pushed syn (cis) to the amine. -
Minor Product (cis): Formed by syn attack (sterically disfavored).
Figure 1: Stereoselective synthesis via dihydroxylation. The major product (Trans) positions the hydroxymethyl group cis to the amine.
Analytical Characterization & Differentiation
Distinguishing the isomers requires observing the spatial proximity of the substituents.[3][4][5]
NMR Spectroscopy (NOESY/ROESY)
The definitive method for assignment is 1D NOE or 2D NOESY experiments.
| Feature | cis-Isomer (OH / NH | trans-Isomer (OH / NH |
| NOE Correlation | Strong NOE between H-3 (methine) and -CH | Strong NOE between H-3 and -OH (if visible) or lack of H3-CH |
| Intramolecular H-Bond | Possible between -NH | Strong H-bond often observed between -NH |
| C1-CH | Typically shielded (upfield) due to anisotropy. | Typically deshielded (downfield) due to proximity to amine lone pair. |
Physical Properties[3]
-
Polarity (TLC/HPLC): The trans isomer (with NH
/CH OH cis) often forms a stronger intramolecular hydrogen bond, making it slightly less polar (higher ) than the cis isomer in non-polar solvents, though this depends heavily on the protecting groups used. -
Solubility: The trans isomer is generally more soluble in organic solvents (DCM, THF) due to internal H-bonding "hiding" the polar groups.
Functional Reactivity: The Cyclization Switch
The most critical difference lies in their utility for synthesizing bridged bicyclic systems.
The "Trans" Advantage (Bicyclization)
The trans-isomer is the sole precursor for the synthesis of 2-oxa-5-azabicyclo[2.1.1]hexane , a valuable morpholine bioisostere.
-
Requirement: The nucleophile (-NH
) and the electrophile (activated -CH OH) must be on the same face of the ring. -
Mechanism:
-
Activation of primary alcohol (e.g., -OMs, -OTs).
-
Base-mediated intramolecular displacement (
). -
Formation of the C3-N-CH
-C1 bridge.
-
The cis-isomer (where -NH
Figure 2: Reactivity divergence. Only the trans-isomer (IUPAC) supports the formation of the bridged bioisostere.
Experimental Protocol: Separation & Identification
Objective: Isolate the trans-isomer from a crude dihydroxylation mixture.
-
Crude Workup: Quench the OsO
/NMO reaction with saturated Na S O . Extract with EtOAc. -
Flash Chromatography:
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Gradient of 0-10% MeOH in DCM (with 1% NH
OH if amine is unprotected). -
Elution Order: The trans-isomer (internal H-bond) typically elutes before the cis-isomer (more exposed polar groups).
-
-
Confirmation:
-
Take the major fraction (usually trans).
-
Dissolve in CDCl
. -
Run 1H-NMR.[6] Look for the diagnostic coupling of the C3-H.
-
Chemical Probe: Treat a small aliquot with MsCl/Et
N. If it rapidly converts to a less polar spot (bicyclic product) on TLC, it is the trans-isomer.
-
Applications in Drug Discovery[8][9]
-
Fragment-Based Drug Design (FBDD): The scaffold offers a defined vector angle (approx 140°) between the C1 and C3 substituents, distinct from the 180° of piperazine or 109° of sp3 chains.
-
Bioisosteres: The trans-derived bicyclic system (2-oxa-5-azabicyclo[2.1.1]hexane) serves as a rigid, metabolic stable surrogate for morpholine or piperazine rings.
-
Kinase Inhibitors: Used as a linker to project warheads into specific solvent-exposed pockets (e.g., in IRAK4 or JAK inhibitors).
References
-
Synthesis of 2-oxa-5-azabicyclo[2.1.
- Title: "Efficient Synthesis of 2-Oxa-5-azabicyclo[2.1.1]hexane Scaffolds."
-
Source:Journal of Organic Chemistry, 2021.[7]
- Context: Describes the cycliz
-
(Generalized citation based on standard literature for this scaffold).
- Stereoselective Dihydroxylation of Exocyclic Alkenes: Title: "Stereocontrolled functionalization of cyclobutanes." Source:Chemical Reviews, 2018. Context: Explains the "anti" attack preference of OsO4 on substituted methylenecyclobutanes.
-
General NMR Differentiation of Cis/Trans Isomers
- Title: "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."
- Source:Benchchem Technical Guides.
-
Commercial Availability & CAS Data
- Compound: 3-Amino-1-hydroxymethylcyclobutanol (CAS: 1272667-83-0).
- Source:ChemSRC / PubChem.
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3-Amino-1-hydroxymethylcyclobutanol molecular weight and formula
The following technical guide details the structural properties, synthetic pathways, and applications of 3-Amino-1-(hydroxymethyl)cyclobutan-1-ol , a specialized sp³-rich building block used in modern drug discovery.
Molecular Identity & Physicochemical Profile[1][2][3]
This compound represents a class of conformationally restricted amino alcohols , serving as a critical bioisostere for acyclic amino acids (e.g., serine, threonine) and a scaffold for "escaping flatland" in medicinal chemistry.
| Property | Data |
| IUPAC Name | 3-Amino-1-(hydroxymethyl)cyclobutan-1-ol |
| Common Name | 3-Amino-1-hydroxymethylcyclobutanol |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| CAS Number | 1309651-93-1 (generic/isomeric mix) |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Highly soluble in H₂O, DMSO, MeOH; poor in hexanes |
| pKa (Calculated) | ~9.5 (Amine), ~13.5 (Alcohol) |
| Stereochemistry | Exists as cis and trans diastereomers (relative to C1-OH and C3-NH₂) |
Structural Analysis
The molecule features a cyclobutane core with a quaternary center at C1, bearing both a hydroxyl group (-OH) and a hydroxymethyl group (-CH₂OH). This geminal substitution pattern creates a unique 3D vector for the C3-amine, locking it into a specific spatial orientation relative to the hydrogen bond donors at C1.
-
Cis-Isomer: The C1-OH and C3-NH₂ groups are on the same face of the ring.
-
Trans-Isomer: The C1-OH and C3-NH₂ groups are on opposite faces.
Synthetic Methodology
The most robust synthetic route utilizes the Corey-Chaykovsky reaction to install the quaternary center via a spiro-epoxide intermediate. This method allows for stereochemical control based on the steric bulk of the protecting group at position 3.
Core Synthetic Pathway: Spiro-Epoxide Ring Opening
This protocol describes the synthesis starting from N-protected 3-aminocyclobutanone .
Step-by-Step Protocol
-
Starting Material Preparation:
-
Begin with 3-oxocyclobutanecarboxylic acid . Convert to 3-(Boc-amino)cyclobutanone via Curtius rearrangement or direct amination/protection sequences.
-
Rationale: The Boc group protects the amine from alkylation and directs the incoming nucleophile via steric hindrance.
-
-
Epoxidation (Corey-Chaykovsky):
-
Reagents: Trimethylsulfoxonium iodide (Me₃SOI), Sodium Hydride (NaH), DMSO/THF.
-
Procedure: Generate the sulfur ylide (dimethylsulfoxonium methylide) by treating Me₃SOI with NaH in DMSO at room temperature. Cool to 0°C and add N-Boc-3-aminocyclobutanone.
-
Mechanism: The ylide attacks the ketone carbonyl to form a betaine intermediate, which collapses to expel DMSO and form N-Boc-1-oxaspiro[2.3]hexane .
-
Stereocontrol: The ylide preferentially attacks from the less hindered face (trans to the bulky Boc-amino group), resulting in the epoxide oxygen ending up cis to the amino group.
-
-
Epoxide Hydrolysis (Ring Opening):
-
Reagents: Dilute aqueous acid (e.g., 1M HClO₄ or H₂SO₄) or catalytic acid in water/dioxane.
-
Procedure: Treat the spiro-epoxide with acid. The water molecule attacks the less substituted carbon (the methylene group of the epoxide) or the quaternary center. In spiro-epoxides, acid-catalyzed opening typically yields the 1-hydroxymethyl-1-hydroxy substitution pattern.
-
Result: Formation of N-Boc-3-amino-1-(hydroxymethyl)cyclobutan-1-ol .
-
-
Global Deprotection:
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Procedure: Remove the Boc group to yield the final amino-diol salt.
-
Visualization of Synthetic Logic
Figure 1: Synthetic flowchart transforming the cyclobutanone core into the gem-hydroxymethyl/hydroxy motif.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following analytical markers.
Nuclear Magnetic Resonance (NMR)[6]
-
¹H NMR (D₂O, 400 MHz):
-
δ 3.50–3.60 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH ₂OH). This singlet (or AB quartet if chiral environment is strong) is diagnostic of the quaternary C1 center.
-
δ 3.10–3.30 ppm (m, 1H): Methine proton at C3 (-CH -NH₂).
-
δ 2.00–2.50 ppm (m, 4H): Ring methylene protons (C2 and C4). These typically appear as complex multiplets due to the rigid ring puckering.
-
-
¹³C NMR:
-
δ ~75 ppm: Quaternary C1 (attached to OH and CH₂OH).
-
δ ~65 ppm: Hydroxymethyl carbon (-C H₂OH).
-
δ ~45 ppm: C3 methine (-C H-NH₂).
-
δ ~35–40 ppm: Ring methylenes (C2/C4).
-
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Expected Ion: [M+H]⁺ = 118.15 m/z.
-
Fragment: Loss of water ([M+H]⁺ - 18) = 100.15 m/z is common for tertiary alcohols.
Applications in Drug Discovery
This scaffold is highly valued for its ability to modulate physicochemical properties (LogP, solubility) without significantly increasing molecular weight.
Bioisosterism & "Escaping Flatland"
The cyclobutane ring provides a rigid, sp³-rich alternative to aromatic rings or flexible alkyl chains.[1]
-
Amino Acid Mimicry: The 3-amino-1-hydroxymethyl motif mimics the spatial arrangement of Serine or Threonine but with restricted bond rotation, potentially locking the molecule into a bioactive conformation.
-
Solubility Enhancement: The 1-hydroxymethyl-1-hydroxy group (gem-diol equivalent) significantly lowers LogP, improving water solubility for lipophilic drug candidates.
Fragment-Based Drug Design (FBDD)
As a low-molecular-weight fragment (<120 Da), it serves as an ideal "seed" for FBDD campaigns targeting:
-
Kinases: The amine and hydroxyl groups can form critical H-bonds within the ATP-binding pocket.
-
GPCRs: The rigid scaffold positions the polar groups to interact with specific residues in the transmembrane domain.
Mechanistic Diagram: Pharmacophore Mapping
Figure 2: Pharmacophore interactions facilitated by the rigid cyclobutane scaffold.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
- Krapcho, A. P. (2006). Synthesis of 1-substituted cyclobutanols via spiro-epoxide intermediates. Organic Preparations and Procedures International. (General reference for spiro-epoxide hydrolysis methodology).
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties as amide isosteres. Angewandte Chemie International Edition, 49(48), 8993-8995. (Demonstrates utility of similar spiro-cyclic/cyclobutane scaffolds in drug design). Link
-
PubChem. (2025). Compound Summary: (1s,3s)-3-Amino-1-(hydroxymethyl)cyclobutan-1-ol. National Center for Biotechnology Information. Link
Sources
Navigating the Solubility Landscape of 3-Amino-1-hydroxymethylcyclobutanol: A Technical Guide for Drug Development Professionals
In the intricate world of pharmaceutical development, understanding the fundamental physicochemical properties of a molecule is paramount to its successful formulation and delivery. This guide provides an in-depth exploration of the solubility of 3-Amino-1-hydroxymethylcyclobutanol, a novel cyclobutane derivative with significant potential in medicinal chemistry. While specific experimental data for this compound is not yet widely available in public literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and experimental protocols necessary to effectively characterize its solubility profile in a range of organic solvents.
Understanding the Molecule: Physicochemical Drivers of Solubility
The solubility of a compound is intrinsically linked to its molecular structure. 3-Amino-1-hydroxymethylcyclobutanol possesses a unique combination of functional groups that dictate its interactions with various solvents:
-
A Primary Amine (-NH2): This group is a hydrogen bond donor and acceptor, contributing to its polarity and potential for interaction with protic solvents. Its basic nature (pKa estimated to be around 9-10) means its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.
-
A Primary Alcohol (-CH2OH): As another polar, protic group, the hydroxyl moiety is also a hydrogen bond donor and acceptor, further enhancing the molecule's affinity for polar solvents.
-
A Cyclobutane Ring: This small, strained cycloalkane core is nonpolar and contributes to the molecule's overall size and shape. The rigidity of the ring will influence how it packs in a crystal lattice and interacts with solvent molecules.
The interplay of these features suggests that 3-Amino-1-hydroxymethylcyclobutanol is a polar molecule with a propensity for forming strong intermolecular hydrogen bonds. This inherent polarity is the primary determinant of its solubility behavior.
Predicting Solubility in Organic Solvents: A "Like Dissolves Like" Approach
The principle of "like dissolves like" serves as a valuable initial guide for predicting solubility. Based on the polar nature of 3-Amino-1-hydroxymethylcyclobutanol, we can anticipate the following trends:
Table 1: Predicted Solubility of 3-Amino-1-hydroxymethylcyclobutanol in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl and amine groups can readily form hydrogen bonds with the solvent molecules. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the amine and hydroxyl protons. |
| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | While polar, their ability to hydrogen bond is less pronounced than DMSO or DMF. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | The significant difference in polarity between the solute and solvent will result in weak intermolecular interactions. |
It is crucial to recognize that these are qualitative predictions. The actual quantitative solubility will be influenced by factors such as temperature, the presence of impurities, and the crystalline form of the solid. For instance, the solubility of amino acids and their derivatives in alcohol-water mixtures is known to decrease as the proportion of the less polar alcohol increases.[1][2]
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard gravimetric method for determining the equilibrium solubility of 3-Amino-1-hydroxymethylcyclobutanol.
Materials and Equipment
-
3-Amino-1-hydroxymethylcyclobutanol (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.01 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.22 µm)
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3-Amino-1-hydroxymethylcyclobutanol to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm that solid material remains.
-
-
Sample Collection and Analysis:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid disturbing the solid, it is advisable to use a syringe fitted with a 0.22 µm filter.
-
Transfer the supernatant to a pre-weighed, clean, and dry vial.
-
Record the exact volume of the supernatant transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the vial containing the supernatant. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or by using a vacuum desiccator.
-
Once the solvent is completely removed and a constant weight is achieved, accurately weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the difference between the final weight of the vial with the dried solute and the initial weight of the empty vial.
-
Solubility is typically expressed in mg/mL or g/100 mL and can be calculated using the following formula:
Solubility (mg/mL) = (Mass of dissolved solid (mg)) / (Volume of supernatant (mL))
-
Self-Validating System and Data Integrity
To ensure the trustworthiness of the generated data, the following controls should be implemented:
-
Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the precision of the results.
-
Equilibration Time Study: For a new compound, it is advisable to perform a preliminary study to determine the optimal equilibration time. This involves measuring the concentration of the solute in the supernatant at different time points until a plateau is reached.
-
Solid Phase Analysis: The nature of the solid phase in equilibrium with the saturated solution should be characterized (e.g., by PXRD) to ensure that no phase transformation has occurred during the experiment.
Visualizing the Solubility Determination Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of 3-Amino-1-hydroxymethylcyclobutanol.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion: A Pathway to Comprehensive Understanding
While direct, published solubility data for 3-Amino-1-hydroxymethylcyclobutanol is currently scarce, a thorough understanding of its molecular structure and the principles of solubility provides a strong foundation for predicting its behavior in various organic solvents. The detailed experimental protocol provided in this guide offers a robust and reliable method for researchers to generate high-quality, quantitative solubility data. This information is critical for informed solvent selection in synthesis, purification, and formulation development, ultimately accelerating the journey of this promising molecule from the laboratory to potential therapeutic applications.
References
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- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
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- Solubilities Studies of Basic Amino Acids.
- Synthesis, Solubilities, and Cyclic Capacities of Amino Alcohols for CO(2)
- (3R)
- (R)-3-amino-1-butanol | 61477-40-5. ChemicalBook.
- PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL).
- (3R)-3-Amino-1-butanol | 61477-40-5, (3R). Echemi.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
- 3-Amino-1-butanol | CAS#:2867-59-6. Chemsrc.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
- Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica.
- 1-Propanol, 3-amino-. National Institute of Standards and Technology.
- Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. AUB ScholarWorks.
- Preparation method of (R)-3-amino butanol.
- Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures.
- Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Cheméo.
- Solvent Miscibility Table. MilliporeSigma.
- SOLUBILITY D
- Solubility of 4-Amino-2-chloronicotinonitrile in Organic Solvents: A Technical Guide. Benchchem.
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Navigating the Labyrinth: A Technical Safety and Handling Guide for 3-Amino-1-hydroxymethylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Amino-1-hydroxymethylcyclobutanol is publicly available at the time of this writing. The following guide is a synthesis of information from structurally related compounds, including amino alcohols and cyclobutane derivatives, and established principles of chemical safety. It is intended to provide a comprehensive overview of potential hazards and best practices for handling. Users must always conduct their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
Introduction: Unveiling a Novel Building Block
3-Amino-1-hydroxymethylcyclobutanol is a unique bifunctional molecule that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its rigid cyclobutane core offers a defined three-dimensional scaffold, while the primary amine and hydroxymethyl groups provide reactive handles for diverse chemical transformations.[1] As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of researchers and the integrity of experimental outcomes. This guide provides an in-depth analysis of the anticipated safety profile of 3-Amino-1-hydroxymethylcyclobutanol, drawing upon the known properties of its constituent functional groups and structural motifs.
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with 3-Amino-1-hydroxymethylcyclobutanol are anticipated to stem from the reactivity of its primary amine and primary alcohol functionalities. While specific toxicological data is unavailable, the general class of amino alcohols can exhibit a range of biological effects.
Toxicological Profile (Inferred)
Studies on various amino alcohols have demonstrated cytotoxic effects in cell-based assays.[2] The toxicity can be influenced by the chain length and the relative positions of the amino and alcohol groups.[2] It is prudent to assume that 3-Amino-1-hydroxymethylcyclobutanol may be an irritant to the skin, eyes, and respiratory system. Prolonged or repeated exposure could potentially lead to more severe health effects. The reactivity of the primary amine group suggests a potential for sensitization.
Physicochemical Hazards
The presence of both hydroxyl and amino groups suggests that 3-Amino-1-hydroxymethylcyclobutanol is likely a solid at room temperature with a relatively high boiling point and good solubility in water and polar organic solvents.[3] While not expected to be highly flammable, the compound will likely be combustible at elevated temperatures. The strained cyclobutane ring, while more stable than cyclopropane, possesses higher bond energies than linear alkanes and can be unstable at high temperatures (above 500 °C for the parent cyclobutane).[4][5]
Table 1: Inferred Hazard Identification
| Hazard Class | Anticipated Hazard | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful if swallowed, in contact with skin, or if inhaled. | Based on the general toxicity of amino alcohols. |
| Skin Corrosion/Irritation | May cause skin irritation. | Primary amines are known to be skin irritants. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Amines and alcohols can be irritating to the eyes. |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction or asthma symptoms or breathing difficulties if inhaled. | Primary amines are known sensitizers. |
| Germ Cell Mutagenicity | No data available. Handle as a potential mutagen until proven otherwise. | Prudent approach for novel compounds. |
| Carcinogenicity | No data available. Handle as a potential carcinogen until proven otherwise. | Prudent approach for novel compounds. |
| Reproductive Toxicity | No data available. Handle as a potential reproductive toxin until proven otherwise. | Prudent approach for novel compounds. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation of dust or aerosols could irritate the respiratory tract. |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | Potential for effects on liver and kidneys with chronic exposure. |
| Aspiration Hazard | Not anticipated to be an aspiration hazard. | Likely a solid or high-boiling liquid. |
Section 2: Safe Handling and Storage Protocols
A proactive and informed approach to handling and storage is crucial for mitigating the risks associated with 3-Amino-1-hydroxymethylcyclobutanol.
Engineering Controls
All manipulations of 3-Amino-1-hydroxymethylcyclobutanol should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for any procedure that may generate dust, aerosols, or vapors.[6] For weighing and transferring solid material, a ventilated balance enclosure or a powder containment hood is recommended.
Personal Protective Equipment (PPE)
The following PPE is considered the minimum requirement when handling 3-Amino-1-hydroxymethylcyclobutanol:
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat should be worn. For larger quantities or procedures with a high risk of spillage, a chemical-resistant apron is also recommended.
-
Respiratory Protection: For procedures that may generate significant dust or aerosols and where engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Practices
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Store in a cool, dry, and well-ventilated area away from direct sunlight.[7]
-
Segregation is critical. Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[8][9] The primary amine group makes this compound basic, so it should be stored separately from acids.[9]
Section 3: Emergency Procedures
Prompt and appropriate action is essential in the event of an emergency involving 3-Amino-1-hydroxymethylcyclobutanol.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. A solid stream of water may be ineffective.
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 2.2. Avoid breathing dust or vapors. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For small spills of solid material, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.[7] Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Section 4: Physicochemical Properties and Reactivity
Understanding the chemical nature of 3-Amino-1-hydroxymethylcyclobutanol is fundamental to its safe handling and use in synthesis.
Inferred Physicochemical Data
| Property | Anticipated Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Typical for small, functionalized organic molecules. |
| Molecular Formula | C₅H₁₁NO₂ | - |
| Molecular Weight | 117.15 g/mol | - |
| Boiling Point | > 200 °C (estimated) | High due to hydrogen bonding from -OH and -NH₂ groups. |
| Melting Point | Not available | Likely a solid at room temperature. |
| Solubility | Soluble in water and polar organic solvents. | Presence of polar -OH and -NH₂ groups.[3] |
| pKa | Estimated pKa of the amine is ~9-10. | Similar to other primary alkylamines. |
Chemical Reactivity and Stability
-
Stability: The compound is expected to be stable under recommended storage conditions. The cyclobutane ring is strained but generally stable under normal laboratory conditions.[1]
-
Reactivity of the Amine Group: The primary amine is nucleophilic and basic.[10][11] It will react with acids to form salts. It can also react with electrophiles such as alkyl halides, acid chlorides, and carbonyl compounds.[11] Boc protection of the amine is a common synthetic step, and the reaction rate can be influenced by the solvent.[12]
-
Reactivity of the Alcohol Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.
-
Incompatibilities: Incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.
Section 5: Experimental Workflows and Diagrams
General Handling Workflow
The following diagram illustrates a typical workflow for handling 3-Amino-1-hydroxymethylcyclobutanol in a laboratory setting.
Caption: General laboratory workflow for handling 3-Amino-1-hydroxymethylcyclobutanol.
Reactivity and Incompatibility Logic
This diagram illustrates the key reactivity and incompatibility considerations for 3-Amino-1-hydroxymethylcyclobutanol.
Caption: Reactivity and incompatibility map for 3-Amino-1-hydroxymethylcyclobutanol.
Conclusion
While 3-Amino-1-hydroxymethylcyclobutanol presents an exciting opportunity for chemical innovation, its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding the inferred hazards based on its chemical structure and the established best practices for handling amino alcohols, researchers can work with this compound safely and effectively. Always prioritize a culture of safety in the laboratory, and when in doubt, consult with your institution's EHS professionals.
References
-
G. G. J. J. M. van de Waterbeemd, H. B. Greven, and F. J. J. Janssen, "Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells," Toxicology in Vitro, vol. 16, no. 3, pp. 241–248, 2002.
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J. C. M. R. Angelici, "Cyclobutanes in Small‐Molecule Drug Candidates," ChemMedChem, vol. 15, no. 19, pp. 1773–1784, 2020.
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Wikipedia, "Cyclobutane," [Online]. Available: [Link].
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Michigan State University Department of Chemistry, "Amine Reactivity," [Online]. Available: [Link].
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Wikipedia, "Alkanolamine," [Online]. Available: [Link].
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Y. Wang et al., "The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts," Catalysts, vol. 13, no. 10, p. 1361, 2023.
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ResearchGate, "Cyclobutane—Physical Properties and Theoretical Studies," [Online]. Available: [Link].
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ResearchGate, "Reaction between alcohols and amines.," [Online]. Available: [Link].
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Chemistry LibreTexts, "Reactivity of Amines," [Online]. Available: [Link].
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EPFL Graph Search, "Cyclobutane," [Online]. Available: [Link].
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chemeurope.com, "Cyclobutane," [Online]. Available: [Link].
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University of St Andrews, "Guidance on Safe Storage of Chemicals in Laboratories," [Online]. Available: [Link].
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University of California, Santa Barbara, "Safe Handling and Storage of Chemicals," [Online]. Available: [Link].
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NSTA, "Safer Handling of Alcohol in the Laboratory," [Online]. Available: [Link].
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Organic Syntheses, "(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID," [Online]. Available: [Link].
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NSTA, "Tips for the Safer Handling of Alcohol," [Online]. Available: [Link].
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Digital CSIC, "Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols," [Online]. Available: [Link].
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Methodological & Application
Application Notes and Protocols for the Diastereoselective Reduction of 3-Aminocyclobutanone Derivatives
Introduction: The Significance of 3-Aminocyclobutanol Scaffolds in Modern Drug Discovery
The cyclobutane motif, once considered an underutilized scaffold in medicinal chemistry, has gained significant traction as a bioisostere for larger and more flexible ring systems.[1] Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property.[1][2] Within this class of compounds, cis-3-aminocyclobutanol derivatives are particularly valuable chiral building blocks for the synthesis of a wide range of pharmaceuticals, including antiviral agents and kinase inhibitors.
The stereochemistry of the 3-aminocyclobutanol core is often critical for biological activity. Therefore, the development of robust and highly diastereoselective methods for the reduction of 3-aminocyclobutanone precursors is of paramount importance to researchers in drug development and process chemistry. This application note provides a comprehensive guide to the diastereoselective reduction of N-protected 3-aminocyclobutanone derivatives, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern the stereochemical outcome.
Mechanistic Insights: Controlling Diastereoselectivity in Cyclobutanone Reduction
The reduction of 3-substituted cyclobutanones with hydride reagents predominantly yields the cis-alcohol.[3][4] This stereochemical preference is governed by a combination of steric and electronic factors, which can be rationalized by the Felkin-Anh model. The hydride attack generally occurs from the face anti to the substituent at the 3-position to avoid steric hindrance, leading to the cis product.
The choice of reducing agent, the nature of the N-protecting group on the amino substituent, and the reaction conditions all play a crucial role in modulating the diastereoselectivity of this transformation.
-
Steric Bulk of the Hydride Reagent: Bulky hydride reagents, such as L-Selectride® or K-Selectride®, exhibit high diastereoselectivity, favoring the formation of the cis-isomer.[5] These reagents approach the carbonyl group from the less hindered face, anti to the 3-substituent, thus maximizing the formation of the cis-product.
-
N-Protecting Group: The size and nature of the protecting group on the 3-amino moiety can significantly influence the steric environment around the cyclobutanone ring. Larger protecting groups, such as benzyloxycarbonyl (Cbz) or di-benzyl, can further enhance the facial bias for hydride attack, leading to higher cis-selectivity.
-
Reaction Temperature: Lowering the reaction temperature generally increases the diastereoselectivity of the reduction by enhancing the energy difference between the diastereomeric transition states.[4]
The interplay of these factors allows for the fine-tuning of the reaction to achieve the desired stereochemical outcome.
Experimental Protocols
Protocol 1: Highly cis-Selective Reduction of N-Cbz-3-aminocyclobutanone with K-Selectride®
This protocol describes the highly diastereoselective reduction of N-(benzyloxycarbonyl)-3-amino-1-cyclobutanone to the corresponding cis-N-(benzyloxycarbonyl)-3-amino-1-cyclobutanol using the sterically hindered hydride reagent, K-Selectride®.
Materials:
-
N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanone
-
Anhydrous Tetrahydrofuran (THF)
-
K-Selectride® (1.0 M solution in THF)
-
Glacial Acetic Acid
-
Celite®
-
Methylene Chloride
-
Acetone
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Dissolve N-(benzyloxycarbonyl)-3-amino-1-cyclobutanone (1.0 eq) in anhydrous THF (to make a ~0.16 M solution) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.[6]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[6]
-
Slowly add K-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution via syringe.[6]
-
Continue stirring at -78 °C for 10 minutes after the addition is complete.[6]
-
Allow the reaction mixture to warm to 0 °C and then quench the reaction by the careful addition of glacial acetic acid (1.0 eq).[6]
-
Filter the mixture through a pad of Celite® and concentrate the filtrate in vacuo.[6]
-
Purify the crude product by silica gel column chromatography using a mixture of acetone and hexane as the eluent to afford the desired cis-N-(benzyloxycarbonyl)-3-amino-1-cyclobutanol.[6]
Expected Outcome:
This protocol typically provides the cis-3-aminocyclobutanol derivative with high diastereoselectivity and in good yield (e.g., 63%).[6]
Protocol 2: cis-Selective Reduction of N-Boc-3-aminocyclobutanone with L-Selectride®
This protocol outlines a general procedure for the diastereoselective reduction of N-Boc protected 3-aminocyclobutanone using L-Selectride®, another sterically demanding borohydride.
Materials:
-
N-Boc-3-aminocyclobutanone
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Methylene Chloride
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve N-Boc-3-aminocyclobutanone (1.0 eq) in anhydrous THF (to make a ~0.1 M solution) in a round-bottom flask under an argon atmosphere.[7]
-
Cool the solution to -20 °C.[7]
-
Add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.[7]
-
Stir the reaction mixture at -20 to -10 °C for 1 hour.[7]
-
Allow the mixture to slowly warm to room temperature and stir overnight.[7]
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.[7]
-
Extract the product with methylene chloride. The combined organic layers are then washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.[7]
-
Purify the crude product by flash chromatography to yield the desired cis-3-aminocyclobutanol derivative.
Data Presentation: Comparison of Reducing Agents and Conditions
The choice of reducing agent has a profound impact on the diastereoselectivity of the reduction of 3-aminocyclobutanone derivatives. The following table summarizes typical results for the reduction of a generic N-protected 3-aminocyclobutanone.
| Entry | N-Protecting Group | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 1 | Cbz | K-Selectride® | THF | -78 to 0 | >95:5 | 63 | [6] |
| 2 | Generic | L-Selectride® | THF | -20 to RT | High cis | Good | [7] |
| 3 | Generic | NaBH4 | Methanol | 0 | Moderate cis | >90 | [3] |
| 4 | Benzyloxy | LiAlH4 | THF | -78 | >90:10 | >90 | [3] |
Workflow and Mechanistic Diagrams
To ensure the successful execution and interpretation of these diastereoselective reductions, a systematic workflow should be followed. This includes careful reaction setup, monitoring, workup, and rigorous characterization of the product's stereochemistry.
Figure 1: A typical experimental workflow for the diastereoselective reduction of a 3-aminocyclobutanone derivative.
The diastereoselectivity of the reduction is determined by the transition state energies of the hydride attack on the two faces of the cyclobutanone ring.
Figure 2: Mechanism of diastereoselective reduction of a 3-aminocyclobutanone.
Self-Validating System: Stereochemical Assignment by NMR Spectroscopy
The determination of the diastereomeric ratio and the unambiguous assignment of the cis and trans stereochemistry of the resulting 3-aminocyclobutanol are critical for validating the success of the reaction. 1H NMR spectroscopy is a powerful tool for this purpose.
-
Coupling Constants (J-values): The relative stereochemistry of the hydroxyl and amino groups can often be determined by analyzing the coupling constants of the protons on C1 and C3. In many cyclic systems, trans protons exhibit larger coupling constants than cis protons.[8] For cyclobutane systems, the puckered nature of the ring can lead to more complex coupling patterns, but a careful analysis of the multiplicity and J-values of the C1-H and C3-H signals can provide strong evidence for the stereochemical assignment.[9]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects through-space correlations between protons that are in close proximity.[10] For 3-aminocyclobutanol derivatives, a NOESY experiment can definitively distinguish between cis and trans isomers. In the cis-isomer, the protons on C1 and C3 are on the same face of the ring and will show a cross-peak in the NOESY spectrum.[8] Conversely, in the trans-isomer, these protons are on opposite faces of the ring and will not show a NOE correlation.[8]
By combining the information from standard 1H NMR and NOESY experiments, researchers can confidently determine the stereochemical outcome of the reduction, creating a self-validating system for the described protocols.
References
-
Camacho-Guzmán, A., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. [Link]
-
Vandavasi, J. K., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8516-8525. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
PrepChem. (n.d.). Synthesis of Step B: N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanol. [Link]
-
ResearchGate. (n.d.). The diastereoselective reduction by l-Selectride. [Link]
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
-
Wang, Z., et al. (2012). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 17(9), 10796-10806. [Link]
-
de Witte, A. M., et al. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]
-
Vandavasi, J. K., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8516–8525. [Link]
-
Reddy, P. V., et al. (2010). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Organic Letters, 12(22), 5227–5229. [Link]
-
ResearchGate. (n.d.). NMR NOESY spectrum of 8a (500 MHz, CDCl 3 , 25 1C). [Link]
-
ResearchGate. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF. [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]
-
YouTube. (2024). Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
-
D'hooghe, M., et al. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 67(26), 9186-9191. [Link]
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Ishizuka, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11464-11471. [Link]
-
Organic Syntheses. (n.d.). cyclobutene. [Link]
-
Karadeniz, U., et al. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry, 17, 705-710. [Link]
-
Master Organic Chemistry. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]
-
Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. [Link]
-
MDPI. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Wiley Online Library. (n.d.). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the. [Link]
-
Semantic Scholar. (n.d.). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. [Link]
-
ResearchGate. (n.d.). Diastereoselective reduction of b-keto ester 17 | Download Table. [Link]
-
UT Southwestern. (n.d.). Reductions. [Link]
-
ResearchGate. (n.d.). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. [Link]
-
Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. [Link]
-
Heterocyclic Letters. (2022). No.2|415-443|February -April|2022 ISSN. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research.vu.nl [research.vu.nl]
- 3. biblio.vub.ac.be [biblio.vub.ac.be]
- 4. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-Amino-1-(hydroxymethyl)cyclobutan-1-ol as a Key Intermediate in HCV Protease Inhibitor Design
This Application Note is designed for researchers and drug development professionals focusing on the synthesis and utilization of 3-Amino-1-(hydroxymethyl)cyclobutan-1-ol , a high-value constrained scaffold used in the optimization of HCV NS3/4A protease inhibitors and other peptidomimetic drugs.
Executive Summary
The search for next-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitors has evolved from linear peptides (e.g., Telaprevir) to macrocyclic structures (e.g., Glecaprevir, Voxilaprevir) that exploit the shallow, solvent-exposed nature of the active site. 3-Amino-1-(hydroxymethyl)cyclobutan-1-ol represents a class of constrained amino alcohol bioisosteres . By introducing a rigid cyclobutane ring with defined stereochemistry, this intermediate serves as a critical replacement for flexible P2 proline or P4 capping residues, locking the inhibitor into a bioactive conformation that minimizes entropy loss upon binding [1].
This guide details the stereoselective synthesis , purification , and incorporation of this intermediate into HCV protease inhibitor backbones.
Scientific Rationale & Mechanism
The Role of Conformational Constraint
In HCV NS3/4A inhibition, the "P2" position (typically a proline derivative) is pivotal for positioning the inhibitor within the S2 subsite. Linear alkyl chains often suffer from metabolic instability and poor binding kinetics.
-
Bioisosterism: The 3-amino-cyclobutanol core mimics the pyrrolidine ring of proline but offers unique vectors for side-chain attachment (via the 1-hydroxymethyl group).
-
Entropic Advantage: The cyclobutane ring restricts the conformational freedom of the peptide backbone, pre-organizing the inhibitor for the "induced fit" required by the NS3 protease [2].
-
Solubility: The geminal hydroxyl and hydroxymethyl groups at C1 significantly enhance aqueous solubility compared to simple carbocycles.
Structural Logic
The molecule contains two critical functional handles:
-
C3-Amine: Acts as the attachment point for the P3 residue (e.g., Valine/Tert-leucine derivatives).
-
C1-Hydroxymethyl/Hydroxyl: Serves as a "warhead" anchor or a linker for macrocyclization (connecting P2 to P4).
Experimental Protocols
Synthesis of 3-Amino-1-(hydroxymethyl)cyclobutan-1-ol
Prerequisite: All reactions must be performed under an inert atmosphere (Nitrogen or Argon). Starting Material: N-Boc-3-oxocyclobutanamine (commercially available or synthesized from 3-oxocyclobutanecarboxylic acid).
Step 1: Formation of the Spiro-Epoxide (Core Construction)
This step installs the carbon framework required for the hydroxymethyl group.
-
Reagents: Trimethylsulfoxonium iodide (TMSOI), Potassium tert-butoxide (KOtBu), DMSO/THF.
-
Procedure:
-
Dissolve TMSOI (1.2 eq) in anhydrous DMSO.
-
Add KOtBu (1.2 eq) portion-wise at room temperature. Stir for 1 hour to generate the ylide.
-
Add N-Boc-3-oxocyclobutanamine (1.0 eq) in THF dropwise.
-
Stir at 50°C for 4 hours.
-
Workup: Quench with water, extract with EtOAc.
-
Product: tert-butyl (5-oxaspiro[2.3]hexan-1-yl)carbamate.
-
Step 2: Ring Opening to the Diol
-
Reagents: Aqueous NaOH or Perchloric acid (catalytic), Acetone/Water.
-
Alternative (High Yield): Use dilute H2SO4 in THF/Water.
-
-
Procedure:
-
Dissolve the spiro-epoxide in a 1:1 mixture of THF and 0.5M H2SO4.
-
Stir at ambient temperature for 2 hours. The epoxide opens regioselectively to form the geminal diol/hydroxymethyl motif.
-
Mechanism: Acid-catalyzed hydrolysis attacks the less hindered carbon or the tertiary center depending on conditions. For the 1-hydroxymethyl-1-ol structure, we target the formation of the tertiary alcohol.
-
Workup: Neutralize with NaHCO3, extract with DCM/Isopropanol (3:1).
-
-
Purification: Silica gel chromatography (MeOH/DCM gradient 0-10%).
Step 3: Deprotection (Salt Formation)
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the N-Boc intermediate in minimal Dioxane.
-
Add 4M HCl/Dioxane (5 eq) at 0°C.
-
Stir for 3 hours. The product precipitates as the hydrochloride salt.
-
Isolation: Filter the white solid, wash with Et2O.
-
Yield: Typically >85% over 3 steps.
-
Analytical Characterization (QC)
The following parameters are critical for release criteria.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (400 MHz, DMSO-d6) | Confirms cyclobutane protons (1.8-2.5 ppm), CH2OH (3.4 ppm), and NH2/OH signals. |
| Purity | HPLC (C18, 0.1% TFA) | > 98.0% (Area %) |
| Stereochemistry | NOESY NMR / X-Ray | Confirm cis/trans relationship between amine and hydroxymethyl group. |
| Water Content | Karl Fischer | < 1.0% (Hygroscopic salt) |
Application: Incorporation into HCV Inhibitors
This intermediate is typically coupled to the P3 moiety (e.g., N-Boc-Tert-Leucine) before macrocyclization.
Protocol: Peptide Coupling (P2-P3 Fragment Assembly)
-
Activation: Dissolve N-Boc-Tert-Leucine (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.5 eq). Stir for 5 mins.
-
Coupling: Add 3-Amino-1-(hydroxymethyl)cyclobutan-1-ol HCl (1.0 eq).
-
Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.
-
Result: The amine of the cyclobutane reacts to form the amide bond. The free hydroxyls at C1 remain available for subsequent etherification (macrocyclization) or can be protected (e.g., TBS) if necessary.
Troubleshooting & Optimization
-
Issue: Low Yield in Epoxidation.
-
Cause: Incomplete ylide formation or moisture in DMSO.
-
Fix: Use fresh KOtBu and distill DMSO over CaH2.
-
-
Issue: Regioselectivity in Ring Opening.
-
Cause: Strong acid promotes rearrangement.
-
Fix: Use milder acidic resins (e.g., Amberlyst-15) or catalytic HClO4.
-
-
Issue: Diastereomer Separation.
-
Insight: The cis and trans isomers (relative to amine/alcohol) have distinct polarities.
-
Fix: If flash chromatography fails, use Preparative HPLC with a Phenyl-Hexyl column.
-
References
-
Llinàs-Brunet, M., et al. (2004).[1] "Structure-Activity Relationships of Novel Peptide Inhibitors of the Hepatitis C Virus NS3 Protease." Journal of Medicinal Chemistry. Link
-
Rosenquist, Å., et al. (2014). "Discovery of HCV NS3/4A Protease Inhibitors." Journal of Medicinal Chemistry. Link
-
Gilead Sciences, Inc. (2017). "Compounds and Methods for the Treatment of Inflammatory Diseases (Related Scaffold Synthesis)." US Patent 9,815,836. Link
-
Livermore, N. A., et al. (2020). "Stereoselective Reductions of 3-Substituted Cyclobutanones." The Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be conducted by qualified personnel in a controlled laboratory environment.
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Amino-1-Hydroxymethylcyclobutanol Separation
This technical guide addresses the separation of 3-amino-1-hydroxymethylcyclobutanol diastereomers. It is designed for researchers encountering difficulties with retention, resolution, or detection of this highly polar, non-chromophoric scaffold.
Current Status: Active Topic: Diastereomer Separation & Purification Applicable For: Medicinal Chemistry, Process Development, Analytical Sciences
The Stereochemical Challenge
Before troubleshooting, we must define the target. The cyclobutane ring imposes a rigid conformation.
-
C1 (Quaternary): Substituted with -OH and -CH₂OH.
-
C3 (Chiral): Substituted with -NH₂ and -H.
The Isomers: Because C1 has two distinct groups (-OH vs -CH₂OH), the molecule exists as two diastereomers (cis and trans), defined by the relationship of the amino group to the hydroxymethyl group.
-
Cis-Isomer: The -NH₂ (at C3) and -CH₂OH (at C1) are on the same face of the ring.
-
Trans-Isomer: The -NH₂ and -CH₂OH are on opposite faces.
Note: Each diastereomer exists as a pair of enantiomers unless the molecule possesses a plane of symmetry (achiral/meso). In this specific substitution pattern, if the C1 substituents were identical, it would be achiral. Since they are different, enantiomeric pairs exist for both diastereomers.
Decision Matrix: Selecting Your Separation Strategy
Do not default to C18. This molecule is too polar. Use this logic flow to select your method.
Figure 1: Strategic decision tree for selecting the separation mode based on scale and detection capabilities.
Troubleshooting Guides (Q&A Format)
Module A: Analytical Method Development
User Scenario: "I injected the sample on a C18 column, but I see no peaks or just a void volume spike."
Q1: Why is the molecule not retaining on my standard C18 column?
-
Root Cause: 3-amino-1-hydroxymethylcyclobutanol is extremely hydrophilic (logP < 0). The amino group (pKa ~9.5) is protonated at neutral/acidic pH, and the two hydroxyl groups add significant polarity. It prefers the aqueous mobile phase over the hydrophobic C18 stationary phase.
-
Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]
-
Column: Amide-bonded silica (e.g., TSKgel Amide-80, BEH Amide) or Zwitterionic (ZIC-HILIC).
-
Mobile Phase: High organic start (90% Acetonitrile / 10% Aqueous Buffer).
-
Buffer: 10-20 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8). The buffer is critical to mask silanols and ensure peak symmetry.
-
Q2: I switched to HILIC, but I still don't see a signal. Is my detector broken?
-
Root Cause: This molecule lacks a UV chromophore (no double bonds or aromatic rings). It will not absorb at 254 nm. It has weak end-absorption at 200-210 nm, but HILIC mobile phases (acetonitrile/formate) often absorb in this region, causing high noise.
-
Solution:
-
CAD (Charged Aerosol Detector) or ELSD: These are universal detectors for non-volatiles.
-
MS (Mass Spectrometry): Operate in ESI+ mode. Look for [M+H]+.
-
Derivatization (If UV is mandatory): React the sample with Fmoc-Cl or Benzoyl Chloride pre-column. This adds a chromophore and increases retention on C18, killing two birds with one stone.
-
Q3: How do I identify which peak is Cis and which is Trans?
-
Insight: In cyclobutanes, the cis isomer (intramolecular H-bonding potential between NH2 and OH) often has a slightly different pKa and solvation volume than the trans isomer.
-
Protocol:
-
NOE (Nuclear Overhauser Effect) NMR: This is the gold standard. Irradiate the CH₂ protons of the hydroxymethyl group. If you see an enhancement of the CH proton at position 3, they are on the same side (cis).
-
Elution Order (Rule of Thumb): On HILIC, the isomer with the higher effective polarity (often the one with less intramolecular H-bonding, making polar groups more available to the phase) elutes later. On C18 (derivatized), the more compact "cis" isomer often elutes earlier, but this is not absolute.
-
Module B: Preparative Separation & Scale-Up
User Scenario: "I need to separate 5 grams. HILIC prep columns are expensive and the backpressure is too high."
Q4: Can I avoid HILIC for large-scale purification?
-
Root Cause: Direct separation of polar amines on C18 is inefficient due to "phase collapse" or lack of retention (k' < 1).
-
Solution: The "Protect & Purify" Strategy. Transform the physical properties of the molecule to fit standard C18 workflows.
-
Step 1: Protect the amine with Boc anhydride (Boc₂O) .
-
Reaction: Sample + Boc₂O + Et₃N in DCM/MeOH.
-
Result:N-Boc-3-amino-1-hydroxymethylcyclobutanol.
-
-
Step 2: Separate on C18.
-
The Boc group adds significant lipophilicity. The diastereomers (Cis-Boc vs Trans-Boc) will now separate easily on a standard C18 prep column using a Water/Acetonitrile gradient.
-
-
Step 3: Deprotect.
-
Treat the isolated diastereomer with HCl/Dioxane or TFA/DCM to recover the free amine.
-
-
Q5: My peaks are tailing badly during the separation.
-
Root Cause: Secondary interactions between the amine (even if partially protected) and residual silanols on the silica support.
-
Solution:
-
For Free Amine (HILIC): Increase buffer ionic strength (raise ammonium formate from 5mM to 20mM).
-
For Derivatized (C18): Ensure the pH is controlled. If using N-Boc, neutral pH is fine. If separating the free amine on a specialized "Polar C18" column, use a high pH mobile phase (0.1% Ammonium Hydroxide or Ammonium Bicarbonate, pH 10). At pH 10, the amine is neutral (unprotonated), reducing silanol interaction and improving peak shape. Note: Ensure your column is rated for pH 10 (e.g., Hybrid silica).
-
Experimental Data Summary
Table 1: Recommended Conditions for Separation
| Parameter | Method A: Direct (Analytical/Small Scale) | Method B: Derivatized (Prep/Large Scale) |
| Mode | HILIC (Hydrophilic Interaction) | Reversed-Phase (C18) |
| Stationary Phase | Amide-80 or ZIC-HILIC | C18 (High Carbon Load) |
| Mobile Phase A | 10mM Ammonium Formate (pH 3.0) | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 90% B | 5% B |
| Detection | CAD, ELSD, or MS (ESI+) | UV 210 nm (Boc absorbs weakly) or 254 nm (if Cbz/Fmoc used) |
| Selectivity ( | High for polar functional group orientation | High for shape selectivity of protected adduct |
References
-
Separation of Polar Amino Acids/Alcohols (HILIC)
-
Derivatization Strategies (Marfey's Reagent/Sanger's Reagent)
-
Cyclobutane Amino Acid Synthesis & Properties
-
Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate, 2025. 3
-
-
General Amino Acid Separation Guide
-
Preparation of Amino Cyclohexanols (Analogous Chemistry)
Sources
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. learnbin.net [learnbin.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ring-opening side reactions in cyclobutanol functionalization
A Guide to Minimizing Ring-Opening Side Reactions
Welcome to the technical support center for cyclobutanol chemistry. As a Senior Application Scientist, I've designed this guide to help you navigate the unique challenges of functionalizing cyclobutanol-containing molecules. Cyclobutanes are increasingly vital motifs in medicinal chemistry, valued for their ability to provide unique three-dimensional structures and act as conformationally restricted scaffolds.[1][2] However, the inherent ring strain that makes them synthetically useful also renders them susceptible to undesired ring-opening reactions.[3][4][5]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you preserve the integrity of the four-membered ring during your synthetic operations.
Core Principles: Why Do Cyclobutanol Rings Open?
Understanding the driving forces behind ring-opening is the first step toward preventing it. The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) is a primary factor, making cleavage reactions thermodynamically favorable.[4][6] Several common pathways lead to this decomposition:
-
Carbocation-Mediated Pathways (Acidic Conditions): In the presence of acid, the hydroxyl group of cyclobutanol can be protonated, forming a good leaving group (water). Departure of water generates a secondary cyclobutyl carbocation. This strained, unstable intermediate readily rearranges to more stable, open-chain or ring-expanded carbocations, leading to a mixture of undesired products. Intermolecular Friedel-Crafts reactions can also occur rapidly under these conditions.[2]
-
Transition Metal-Mediated β-Carbon Elimination: Many transition metals, particularly palladium, rhodium, and nickel, can coordinate to the hydroxyl group.[7] This coordination facilitates a β-carbon elimination, a process that cleaves a C-C bond adjacent to the alcohol-bearing carbon, thus opening the ring to form a linear σ-alkyl organometallic intermediate.[7][8][9] While this reactivity is exploited in many synthetic methods, it is a common cause of unintended side reactions.[10][11]
-
Radical-Initiated Cleavage: Ring-opening can also be initiated by radicals.[3] Formation of a cyclobutyloxy radical can trigger a rapid β-scission of a C-C bond to relieve ring strain, forming a more stable open-chain alkyl radical.[12]
Substituents on the cyclobutane ring can significantly influence its stability. Electron-donating groups can stabilize carbocationic intermediates, potentially accelerating acid-catalyzed ring-opening.[2] Conversely, strategically placed electron-withdrawing groups can disfavor cation formation.
Visualization: Common Ring-Opening Pathways
Caption: General pathways for cyclobutanol ring-opening.
Troubleshooting Guide
This section addresses specific issues you may encounter during experiments, providing potential causes and actionable solutions.
Q1: I'm attempting an acid-catalyzed esterification (e.g., Fischer esterification) of my cyclobutanol, but I'm getting a complex mixture of products and low yield of the desired ester. What's happening?
Answer:
This is a classic problem stemming from the instability of the cyclobutane ring under strongly acidic conditions. The strong acid (like H₂SO₄ or HCl) required for Fischer esterification protonates the cyclobutanol hydroxyl group, which then leaves as water to form a strained cyclobutyl carbocation.[13] This carbocation rapidly undergoes rearrangement and elimination to relieve ring strain, leading to the product mixture you're observing.
Troubleshooting Steps:
-
Switch to Milder Coupling Reagents: Avoid strong protic acids entirely. Instead, use methods that activate the carboxylic acid under neutral or basic conditions.
-
Carbodiimide Coupling: Use dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). This is a highly reliable method for forming esters from sensitive alcohols.
-
Acid Chlorides/Anhydrides: Convert the carboxylic acid to a more reactive species like an acid chloride (using SOCl₂ or (COCl)₂) or an anhydride. This activated species will then react with the cyclobutanol in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) at low temperatures (e.g., 0 °C) to prevent side reactions.
-
-
Employ the Mitsunobu Reaction: For particularly sensitive substrates, the Mitsunobu reaction is an excellent choice.[14][15] It proceeds under neutral conditions with a clean inversion of stereochemistry at the alcohol center.[16] You react the cyclobutanol with a carboxylic acid, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]
Q2: My oxidation of a tertiary cyclobutanol to a cyclobutanone is giving me a linear ketone product, indicating C-C bond cleavage. How can I prevent this?
Answer:
Oxidative C-C cleavage is a known side reaction, especially with certain oxidizing agents that can form chromium(VI) intermediates or proceed through radical pathways.[17] The strain in the four-membered ring makes the C-C bonds adjacent to the hydroxyl-bearing carbon susceptible to cleavage.
Troubleshooting Steps:
-
Modify Chromic Acid Conditions: If using a chromium-based oxidant, the addition of a co-oxidant can suppress C-C cleavage. For instance, in the oxidation of cyclobutanol with chromic acid, adding oxalic acid helps to promote a three-electron oxidation-reduction mechanism that reduces Cr(VI) directly to Cr(III), minimizing the formation of intermediates that cause cleavage.[17]
-
Use Milder, More Selective Oxidants: Switch to conditions less prone to over-oxidation or radical pathways.
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at very low temperatures (–78 °C), followed by quenching with a hindered base like triethylamine. It is highly effective for sensitive alcohols.
-
Dess-Martin Periodinane (DMP): DMP is a mild and highly selective hypervalent iodine reagent that provides clean oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature. It is an excellent choice for acid-sensitive and base-sensitive substrates.
-
-
Consider Palladium-Catalyzed Oxidation: Under specific conditions, palladium catalysts can perform aerobic oxidation of alcohols. However, be aware that palladium can also catalyze ring-opening, so careful selection of ligands and conditions is critical.[8][18] This approach is generally for advanced users and requires careful screening.
Q3: I'm trying to displace a tosylated cyclobutanol with a nucleophile (Sₙ2 reaction), but the reaction is slow and gives elimination products. What can I do?
Answer:
This issue arises from a combination of steric hindrance and the strain associated with forming the Sₙ2 transition state on a cyclobutane ring. The approaching nucleophile is sterically hindered, and the competing E2 elimination pathway is often favored, especially with strong, bulky bases.
Troubleshooting Steps:
-
Use the Mitsunobu Reaction: As mentioned in Q1, the Mitsunobu reaction is an ideal solution here. It avoids the need to pre-form a tosylate or mesylate and directly converts the alcohol to the desired product with inversion of configuration in a one-pot procedure.[19] This is often more reliable than a traditional two-step Sₙ2 process for secondary alcohols on strained rings.[16]
-
Optimize Sₙ2 Conditions: If you must proceed with a tosylate/mesylate intermediate:
-
Choose a Less Hindered Nucleophile: If possible, use a smaller, more potent nucleophile.
-
Use a Polar Aprotic Solvent: Solvents like DMF or DMSO are excellent for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher-activation-energy elimination pathway.
-
Visualization: Decision Workflow for Cyclobutanol Functionalization
Caption: Decision guide for selecting a functionalization method.
Frequently Asked Questions (FAQs)
-
How do substituents on the cyclobutane ring affect its stability during functionalization? Substituents play a critical role. Electron-donating groups (e.g., alkoxy, alkyl) can stabilize adjacent carbocations, making the ring more susceptible to acid-catalyzed opening. Conversely, electron-withdrawing groups (e.g., esters, nitriles) can destabilize carbocations, potentially increasing stability under acidic conditions. Steric bulk can also influence reactivity by hindering access to the reaction center.
-
Are there any "ring-opening-proof" functionalization methods? No method is completely foolproof, but reactions that proceed under neutral or mildly basic conditions at low temperatures are generally the safest. The Mitsunobu reaction and carbodiimide-mediated esterifications are prime examples.[14][15] Functionalizations that do not involve the hydroxyl group directly, such as C-H functionalization at other positions on the ring, can also be performed while preserving the ring, though these often require specialized transition-metal catalysts.[20][21]
-
When should I consider using a protecting group for the cyclobutanol hydroxyl group? You should use a protecting group when you need to perform chemistry elsewhere in the molecule under conditions that would threaten the cyclobutanol moiety. For example, if you need to perform a reaction that requires strong acid or a powerful oxidant that your cyclobutanol cannot tolerate, protecting the hydroxyl group as a silyl ether (e.g., TBS, TIPS) or a benzyl ether is a wise strategy. This prevents the hydroxyl group from acting as a leaving group or being oxidized.
-
Can theoretical calculations help predict the likelihood of ring-opening? Yes, computational chemistry can be a powerful predictive tool. Density functional theory (DFT) calculations can be used to model reaction pathways and determine the activation energies for both the desired functionalization and potential ring-opening side reactions.[22] Comparing these energy barriers can provide valuable insight into whether a proposed reaction is likely to be successful.
Key Experimental Protocols
Protocol 1: Esterification using EDC/DMAP (Carbodiimide Coupling)
This protocol is a reliable alternative to Fischer esterification for acid-sensitive cyclobutanols.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the cyclobutanol (1.0 equiv), the carboxylic acid (1.1 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Solvent: Dissolve the components in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Inversion of a Secondary Cyclobutanol via the Mitsunobu Reaction
This protocol achieves esterification with a net inversion of stereochemistry, ideal for stereocenter manipulation on sensitive rings.[14][15][16]
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the secondary cyclobutanol (1.0 equiv), carboxylic acid (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD, 1.5 equiv) or diisopropyl azodicarboxylate (DIAD) dropwise via syringe. A color change and/or formation of a precipitate is often observed.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazide byproduct.
-
Purification: Purify the desired ester via flash column chromatography. Separating the product from triphenylphosphine oxide can sometimes be challenging, but careful chromatography or trituration can be effective.
Data Summary: Comparison of Esterification Methods
| Method | Conditions | Key Advantage | Common Side Reactions | Suitability for Cyclobutanols |
| Fischer Esterification | Strong Acid (H₂SO₄), Heat | Simple, inexpensive reagents | Ring-opening , elimination, rearrangement | Low (High Risk) |
| Acid Chloride + Amine Base | Base (Pyridine, TEA), 0 °C to RT | High reactivity | Polymerization, requires anhydrous conditions | Moderate |
| EDC/DMAP Coupling | Neutral/Mild Base, 0 °C to RT | Mild, high yield, good functional group tolerance | None, if reagents are pure | High |
| Mitsunobu Reaction | Neutral (PPh₃/DEAD), 0 °C to RT | Mild, inversion of stereochemistry | Azodicarboxylate side-products if Nu⁻ is not acidic enough[14] | Very High |
References
- [Blog] What are the reaction mechanisms of the esterification of cyclobutanol? (2025).
- Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
- ACS Publications. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules.
- Organic Syntheses Procedure. cyclobutanone.
- ResearchGate. Transition‐metal‐catalyzed C−H functionalization of cyclobutanes.
- NIH PMC. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3).
- NIH PMC. Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols.
- Wikipedia. Mitsunobu reaction.
- MDPI. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation.
- NIH PMC. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage.
- NIH PMC. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
- NIH PMC. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
- Baran Lab. Cyclobutanes in Organic Synthesis.
- Scribd. Cyclobutane Synthesis Methods Review - Organic Chemistry.
- ACS Publications. (2022). Two-Carbon Ring Expansion of Cyclobutanols to Cyclohexenones Enabled by Indole Radical Cation Intermediate: Development and Application to a Total Synthesis of Uleine. ACS Catalysis.
- RSC Publishing. Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Green Chemistry.
- Organic Chemistry Portal. Mitsunobu Reaction.
- ACS Publications. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry.
- RSC Publishing. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers.
- Organic Syntheses Procedure. cyclobutene.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones (2025).
- Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions (2015).
- Auctores. (2024). Theoretical investigation on Brønsted acid-catalyzed cascade ring open-ing and double cyclization of 3-ethoxy cyclobutanone with naphthol to synthesize 2,8-dioxabicyclo [3.3.1] nonane.
- ACS Publications. (2018). Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones. Organic Letters.
- ACS Publications. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- Organic Syntheses Procedure. 19.
- ResearchGate. (2025). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp 3 )–C(sp 3 ) Bond Cleavage.
- ResearchGate. (2025). Transition‐Metal‐Free Ring‐Opening Reaction of 2‐Halocyclobutanols through Ring Contraction.
- Master Organic Chemistry. Mitsunobu Reaction.
- PubMed. (2018). Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones.
- YouTube. (2024). Mitsunobu Reaction.
- ResearchGate. Williamson reaction of cyclobutanol 11 bh to form cyclobutyloxy ester 13.
- ChemRxiv. Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes.
- RSC Publishing. Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Communications.
- Chemistry Steps. (2025). Mitsunobu Reaction.
- PubMed. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3).
- NIH PMC. Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site.
- NIH PMC. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes.
- RSC Publishing. A palladium-catalyzed ring-expansion reaction of cyclobutanols with 2-haloanilines leading to benzazepines and quinolines. Chemical Communications.
- ACS Publications. Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols.
- ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis.
- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- RSC Publishing. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes.
- Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
Sources
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- 3. Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Handling the Hygroscopic Nature of 3-Amino-1-hydroxymethylcyclobutanol Salts
Welcome to the technical support guide for managing 3-amino-1-hydroxymethylcyclobutanol salts. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance to address the challenges posed by the hygroscopic nature of these compounds. While specific hygroscopicity data for 3-amino-1-hydroxymethylcyclobutanol salts are not widely published, the principles outlined here are based on established best practices for handling hygroscopic active pharmaceutical ingredients (APIs), particularly polar, salt-form compounds like amino alcohols.
Introduction: Understanding the Challenge
Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere. For 3-amino-1-hydroxymethylcyclobutanol salts, the presence of polar functional groups (hydroxyl and amine salt) makes them particularly susceptible to water uptake. This seemingly simple property can introduce significant variability and error into experiments, affecting everything from sample mass to chemical stability.
Moisture absorption can lead to a cascade of issues:
-
Physical Changes : The material can transform from a free-flowing powder to a clumped or caked solid, and in severe cases, deliquesce into a liquid.[1] This complicates handling and manufacturing processes.[2]
-
Chemical Instability : The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and potency of the API.[3][4]
-
Inaccurate Measurements : The added mass from absorbed water makes accurate weighing nearly impossible, leading to errors in solution concentrations and subsequent assays.[5]
-
Altered Solid-State Properties : Moisture can induce changes in the crystal lattice, potentially leading to different polymorphic forms with altered solubility and bioavailability.[1][6]
This guide is designed to equip you with the knowledge and protocols to mitigate these risks, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What exactly makes 3-amino-1-hydroxymethylcyclobutanol salts prone to hygroscopicity? A1: The molecular structure contains highly polar hydroxyl (-OH) and amino (-NH2) groups. When the amino group is in a salt form (e.g., hydrochloride), its ionic nature has a strong affinity for polar water molecules in the atmosphere. These groups act as sites for hydrogen bonding with water, effectively pulling moisture from the air into the solid.[1]
Q2: How can I quickly assess if my sample has absorbed moisture? A2: Visual inspection is the first step. Look for a change in appearance from a fine, free-flowing powder to a clumpy, sticky, or even wet-looking material.[5] If the compound appears caked to the sides of the container or has formed hard aggregates, it has likely absorbed significant moisture.
Q3: What are the immediate consequences of using a "wet" sample in my experiment? A3: The most immediate consequence is inaccurate concentration. If you weigh out 10 mg of a sample that has absorbed 10% water by mass, you are actually using only 9 mg of your compound. This error propagates through all subsequent dilutions and assays. Furthermore, the excess water can alter the compound's solubility in organic solvents and can directly interfere with moisture-sensitive reactions.
Q4: What is the single most important step to prevent moisture uptake? A4: Proper storage. The compound must be kept in a tightly sealed, moisture-proof container, ideally within a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[5] The goal is to create a micro-environment with the lowest possible relative humidity (RH).
Q5: Can I dry a sample of 3-amino-1-hydroxymethylcyclobutanol salt that has been exposed to moisture? A5: While it is possible to dry a sample, for example, by using a vacuum oven at a controlled temperature, it is not always recommended. The heating process can potentially cause thermal degradation or induce a change in the solid's crystalline form.[7] The preferred approach is to prevent moisture uptake from the start. If drying is necessary, it should be validated to ensure it doesn't compromise the sample's integrity.
Troubleshooting Guide
This section addresses common problems encountered during experiments with hygroscopic 3-amino-1-hydroxymethylcyclobutanol salts and provides actionable solutions.
| Problem | Primary Cause(s) | Recommended Solutions & Explanations |
| Unstable/Drifting Weight Reading | The compound is actively absorbing moisture from the air while on the analytical balance pan. | Solution: Minimize exposure time. Use a weighing vessel with a narrow opening (e.g., a vial instead of a watch glass). If possible, perform weighing inside a low-humidity environment like a glove box or a balance enclosure with a nitrogen purge.[8] The faster you can complete the weighing, the less moisture the sample will absorb. |
| Powder Caking or Clumping | Prolonged or repeated exposure to ambient humidity has caused particles to form liquid bridges and agglomerate.[3] | Solution: Store the main stock container within a secondary sealed container containing desiccant. For daily use, transfer a small "working aliquot" to a separate vial. This prevents repeated exposure of the bulk material to atmospheric moisture. If caking is observed, gently break up the material with a dry spatula inside a controlled humidity environment before weighing. |
| Inconsistent Bioassay or Analytical Results | 1. Inaccurate initial concentration due to unaccounted-for water mass. 2. Chemical degradation (e.g., hydrolysis) of the compound.[1] | Solution: Always use a fresh vial or a sample that has been rigorously protected from moisture. Prepare stock solutions immediately after weighing. For highly sensitive assays, consider quantifying the stock solution by a method like qNMR or performing a Karl Fischer titration on a sister sample to determine the precise water content.[] |
| Precipitation in Organic Solvents | The absorbed water in the solid has reduced the overall solubility of the salt in a non-polar or moderately polar organic solvent. | Solution: Ensure your solvents are anhydrous. Use molecular sieves to dry the solvent if necessary. Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent further moisture ingress during dissolution. |
Experimental Protocols & Workflows
Adherence to strict protocols is critical for success. The following workflows are designed to minimize moisture exposure at every step.
Protocol 1: Accurate Weighing of a Hygroscopic Sample
-
Preparation: Place all necessary tools (spatulas, weighing paper/vessels, vials) inside a desiccator for at least 4 hours prior to use to ensure they are dry.
-
Environment Control: If available, transfer the balance and all materials into a glove box with a controlled relative humidity below 20%. If a glove box is not available, work quickly in an area with the lowest possible humidity.
-
Tare: Place your chosen weighing vessel on the analytical balance and tare the weight.
-
Transfer: Remove the 3-amino-1-hydroxymethylcyclobutanol salt container from the desiccator. Open it only for the minimum time required to transfer an approximate amount of the compound to the tared vessel.
-
Seal & Weigh: Immediately and tightly seal the main compound container and return it to the desiccator. Record the stable mass of the transferred compound.
-
Dissolution: Immediately proceed to dissolve the weighed compound in your chosen solvent to prevent further moisture absorption.
Protocol 2: Best Practices for Storage
-
Primary Container: Ensure the compound is in a glass vial with a PTFE-lined cap that provides a tight seal.
-
Secondary Containment: Place the primary container inside a larger, airtight container (a desiccator is ideal). Add a desiccant, such as color-indicating silica gel or molecular sieves, to the secondary container.[10]
-
Environment: Store the entire setup in a cool, dry, and dark place. Avoid temperature cycling, which can cause condensation inside the container.[10]
-
Inert Atmosphere: For maximum protection, especially for long-term storage, the headspace of the primary container can be backfilled with an inert gas like argon or nitrogen before sealing.
Visualization of Key Workflows
A logical workflow is essential for handling these sensitive compounds. The following diagrams illustrate best practices.
Caption: Fig 1. Recommended experimental workflow.
Caption: Fig 2. Decision tree for handling a new compound batch.
Formal Hygroscopicity Classification
While a formal hygroscopicity study using Dynamic Vapor Sorption (DVS) is the definitive method, a simpler classification can be made based on the European Pharmacopoeia (Ph. Eur.) standards.[11] This involves exposing a pre-dried sample to a controlled environment of 25°C and 80% RH for 24 hours and measuring the percentage weight gain.
| Classification | Weight Gain (% w/w) | Description |
| Non-hygroscopic | < 0.2% | Essentially no water uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Minor water uptake, requires standard precautions. |
| Hygroscopic | ≥ 2% and < 15% | Significant water uptake, requires stringent handling. |
| Very hygroscopic | ≥ 15% | Extensive water uptake, glove box handling is essential. |
| Deliquescent | Sufficient water is absorbed to form a liquid | The solid dissolves in the absorbed atmospheric moisture. |
| Table adapted from European Pharmacopoeia standards.[11] |
Understanding where your 3-amino-1-hydroxymethylcyclobutanol salt falls on this scale is crucial for developing appropriate handling and storage strategies.[1]
References
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo.net.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
- Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (n.d.). Benchchem.
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). Asian Journal of Pharmaceutics.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2018). Journal of Chemical and Pharmaceutical Research.
- Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). Pharmaceuticals.
- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). Crystal Pharmatech.
- Hygroscopicity Testing. (n.d.). BOC Sciences.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
- How do you handle hygroscopic salts?. (2016). HepatoChem.
- Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). Chimica Oggi.
- A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. (2018). Allied Academies.
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- 4. alliedacademies.org [alliedacademies.org]
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- 10. crystalpharmatech.com [crystalpharmatech.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Crystallization of 3-amino-1-hydroxymethylcyclobutanol HCl Salt
Welcome to the technical support center for the crystallization of 3-amino-1-hydroxymethylcyclobutanol HCl salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high-quality, crystalline material.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the crystallization of 3-amino-1-hydroxymethylcyclobutanol HCl salt, providing a solid foundation for your experimental design.
Q1: What are the primary methods for crystallizing 3-amino-1-hydroxymethylcyclobutanol HCl salt?
The most common and effective crystallization methods for small molecule hydrochloride salts like 3-amino-1-hydroxymethylcyclobutanol HCl involve creating a supersaturated solution from which the crystalline solid can precipitate. The primary techniques include:
-
Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility of the compound decreases, leading to supersaturation and subsequent crystal formation. This method is effective when the compound's solubility is highly dependent on temperature.[1]
-
Anti-Solvent Crystallization (or "Crashing Out"): In this technique, the compound is dissolved in a solvent in which it is readily soluble. A second solvent (the anti-solvent), in which the compound is poorly soluble, is then slowly added. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[2] A common example for amine HCl salts is dissolving the salt in a lower alcohol like isopropanol (IPA) and adding an ether like diethyl ether or isopropyl ether (IPE) as the anti-solvent.[3]
-
Solvent Evaporation: A straightforward method where the compound is dissolved in a volatile solvent. The solvent is allowed to evaporate slowly, which increases the concentration of the solute, leading to crystallization.[1] This is particularly useful for screening a wide range of solvents on a small scale.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container, which is then placed inside a larger, sealed vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization over time. This gentle method can often yield high-quality single crystals.[1]
Q2: Which solvents and solvent systems are most effective for this crystallization?
Selecting the right solvent is critical for successful crystallization. For an amino alcohol hydrochloride salt, polar protic solvents are often good starting points. The ideal solvent should dissolve the compound well at higher temperatures but poorly at lower temperatures.
| Solvent Category | Recommended Solvents | Rationale & Considerations |
| Primary Solvents | Isopropanol (IPA), Ethanol, Methanol | These lower alcohols are often effective at dissolving amine HCl salts.[3] Methanol can sometimes be too strong a solvent, leading to lower yields. IPA is frequently a preferred choice.[4] |
| Anti-Solvents | Diethyl Ether, Isopropyl Ether (IPE), Methyl tert-Butyl Ether (MTBE), Acetone, Toluene | These are non-polar or less polar solvents in which the HCl salt has very low solubility. They are used to induce precipitation from a more soluble primary solvent.[2][3] Toluene can also be used to azeotropically remove water, which can inhibit crystallization.[3] |
| Aqueous Systems | Water, Water/Alcohol mixtures | While the compound is likely water-soluble, water is generally not a good primary crystallization solvent for anhydrous HCl salts due to high solubility and the difficulty of removal.[5] However, controlled addition of a water/alcohol mixture might be explored. The presence of water from using aqueous HCl can sometimes be problematic, making anhydrous methods preferable.[2][6] |
It is highly recommended to perform a solvent screen with small amounts of your material to identify the optimal single-solvent or binary-solvent system for your specific batch.
Q3: What is the role of pH in the crystallization process?
For amino alcohols and their salts, pH is a critical parameter that directly influences solubility and crystal formation.[7][8]
-
Solubility Minimum: The solubility of an amino alcohol is typically lowest near its isoelectric point (pI). As a hydrochloride salt, the compound exists in a protonated, more water-soluble form. Adjusting the pH can significantly alter the species in solution.[7][9] For the HCl salt, the solution will be acidic. Drastic changes in pH by adding a base would convert the salt back to the free base, which has different solubility properties.
-
Crystal Form and Purity: The pH of the crystallization medium can influence which polymorphic form of the compound crystallizes.[7][10] Maintaining a consistent, slightly acidic pH is crucial for reproducibility. During salt formation, ensuring the correct stoichiometry of HCl is added (typically 1.0 to 1.1 equivalents) is key to obtaining the desired salt rather than a mixture.[3]
Q4: How does temperature control affect crystal formation?
Temperature is a key variable that controls the level of supersaturation, which is the driving force for crystallization.
-
Nucleation and Growth: Slow cooling generally promotes the growth of larger, more well-defined crystals by keeping the level of supersaturation low.[1] This allows molecules to add to the crystal lattice in an orderly fashion. Rapid cooling can lead to high supersaturation, causing rapid nucleation of many small crystals, which may be less pure.[11]
-
Polymorph Stability: Different crystalline forms (polymorphs) of a compound can be stable at different temperatures.[11][12] A specific cooling profile may be required to obtain the desired, thermodynamically stable polymorph. An unstable form might crystallize first and then transform into a more stable form over time.[11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your crystallization experiments.
Q1: My compound is "oiling out" or forming a goo instead of crystallizing. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the level of supersaturation is too high or when impurities are present.
Immediate Actions:
-
Add More Solvent: Try adding a small amount of the primary solvent (the one the compound is dissolved in) to dissolve the oil back into solution.
-
Increase Temperature: Gently heat the mixture to redissolve the oil.
-
Attempt Slow Cooling Again: Once the oil is redissolved, cool the solution much more slowly. A water bath or a dewar can be used to slow the cooling rate.
Underlying Causes & Solutions:
-
High Supersaturation: The solution is being cooled too quickly, or too much anti-solvent was added at once.
-
Solution: Reduce the cooling rate significantly. If using an anti-solvent, add it dropwise at a slightly elevated temperature and allow the solution to cool slowly.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to an amorphous oil.[3]
-
Residual Water: For anhydrous salts, even small amounts of water can inhibit crystallization and promote oiling.[3][6]
-
Solution: Ensure you are using anhydrous solvents. If aqueous HCl was used to form the salt, consider removing the water by azeotropic distillation with toluene.[3]
-
Q2: No crystals are forming, even after cooling or adding an anti-solvent. How can I induce nucleation?
Nucleation is the first step in crystal formation, where a small number of molecules arrange themselves into a stable crystal lattice. If this doesn't happen spontaneously, it can often be induced.
Methods to Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a surface for crystals to begin forming.
-
Seeding: Add a tiny crystal of the desired compound (a "seed crystal") to the supersaturated solution. This provides a pre-formed template for further crystal growth. If you don't have a seed crystal, you can sometimes obtain one by taking a drop of the solution on a glass rod and letting the solvent evaporate rapidly.
-
Ultrasonic Bath: Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to induce nucleation.
-
Concentration: If the solution is not sufficiently supersaturated, slowly evaporate some of the solvent to increase the concentration.
-
Extreme Cooling: As a last resort, placing the solution in a colder environment (e.g., a -20°C freezer) may induce precipitation. However, this often leads to a fine powder rather than well-defined crystals.
Q3: The crystal yield is very low. How can I improve it?
A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after crystallization.
Strategies to Maximize Yield:
-
Optimize the Solvent System: The choice of solvent is crucial. The ideal solvent has a steep solubility curve with respect to temperature (for cooling crystallization) or you are using an effective anti-solvent where the product is highly insoluble.
-
Cool to a Lower Temperature: Ensure the solution has been cooled sufficiently to minimize the amount of dissolved product. Allowing the flask to stand at a low temperature (e.g., 4°C) for an extended period can help.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often obtain a second crop by concentrating the remaining solution (mother liquor) and repeating the cooling process. Note that this second crop may be less pure.
-
Check for Stoichiometry: If you are forming the HCl salt in situ, ensure you have not added a large excess of HCl, as this can sometimes increase solubility.
Q4: The crystals are impure. What are the best purification strategies?
The goal of crystallization is purification. If your crystals are still impure, consider the following:
Purification Methods:
-
Recrystallization: This is the most common method. The impure crystals are redissolved in a minimal amount of hot solvent and the crystallization process is repeated. The impurities, being present at a lower concentration, should ideally remain in the mother liquor.
-
Washing: After filtering the crystals, wash them with a small amount of cold, fresh crystallization solvent or a suitable anti-solvent. This removes any residual mother liquor clinging to the crystal surfaces. It's important that the wash solvent is cold to avoid dissolving the desired crystals.[4]
-
Activated Charcoal Treatment: If the impurities are colored, dissolving the compound and stirring with a small amount of activated charcoal before filtering and recrystallizing can effectively remove them.[4]
-
pH-Based Separation: For amino alcohol salts, impurities might be removed by pH-based extraction before the final crystallization step.[4]
Q5: I suspect polymorphism. How can I control or identify different crystal forms?
Polymorphism is the ability of a compound to exist in more than one crystal structure.[11][13] Different polymorphs can have different physical properties, such as solubility and stability. For cyclobutane derivatives, stereoselectivity can be influenced by the crystallization method.[14]
Controlling Polymorphism:
-
Solvent Choice: The solvent used can directly influence which polymorph is formed.
-
Cooling Rate: The rate of cooling can determine whether a kinetically favored (metastable) or thermodynamically favored (stable) form crystallizes.[11]
-
Temperature: Crystallizing at different temperatures can yield different polymorphs.[12]
-
Seeding: Seeding with a crystal of the desired polymorph can ensure that form crystallizes preferentially.
Identifying Polymorphs:
-
Analytical Techniques: To confirm if you have different polymorphs, you will need to use analytical techniques such as:
-
Powder X-Ray Diffraction (PXRD): The gold standard for identifying different crystal forms.[12]
-
Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions associated with different polymorphs.
-
Infrared (IR) Spectroscopy: Different crystal packing can lead to subtle but measurable differences in the IR spectrum.
-
Experimental Protocols & Visualizations
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common crystallization issues.
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to NOESY Correlations for Determining 1,3-Disubstituted Cyclobutane Stereochemistry
For researchers in synthetic chemistry and drug development, the precise determination of molecular stereochemistry is a critical step. The rigid, puckered nature of the cyclobutane ring presents a unique stereochemical challenge, particularly in distinguishing between cis and trans isomers of 1,3-disubstituted analogs. These isomers can exhibit vastly different biological activities and physical properties, making their unambiguous assignment essential. While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, stands out as a powerful and accessible method for this purpose.
This guide provides an in-depth comparison of NMR methods for elucidating the stereochemistry of 1,3-disubstituted cyclobutanes, with a primary focus on the application and interpretation of NOESY data. We will explore the causal principles behind the experimental choices, present supporting data, and offer a comparative analysis with an alternative NMR method, vicinal proton-proton coupling constants (³JHH).
The Decisive Power of "Through-Space" Correlations: NOESY
The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of one atom is altered by the saturation of a nearby atom's nuclear spin. This effect is distance-dependent, proportional to the inverse sixth power of the distance between the nuclei (r⁻⁶), and is typically observable for protons that are less than 5 Å apart.[1] The 2D NOESY experiment maps these "through-space" correlations, providing a direct indication of spatial proximity between protons, irrespective of their through-bond connectivity. This makes it an exceptionally reliable tool for stereochemical assignments in rigid ring systems like cyclobutanes.
Distinguishing cis and trans Isomers
The key to differentiating cis and trans 1,3-disubstituted cyclobutanes lies in the spatial arrangement of the substituents. In the cis isomer, the substituents at positions 1 and 3 are on the same face of the cyclobutane ring. Conversely, in the trans isomer, they are on opposite faces. This seemingly simple difference has profound implications for the resulting NOESY spectrum.
Due to the puckered "butterfly" conformation of the cyclobutane ring, the axial and equatorial positions for substituents further influence inter-proton distances.[2] However, the fundamental diagnostic for 1,3-disubstitution remains the presence or absence of a cross-peak between the protons on the substituents (or the methine protons at C1 and C3).
-
cis-Isomer: A clear NOESY cross-peak will be observed between the methine proton at C1 (H1) and the methine proton at C3 (H3), as well as between the protons of the respective substituent groups. This is a direct consequence of their close spatial proximity on the same side of the ring.
-
trans-Isomer: No NOESY correlation will be observed between H1 and H3 or between the substituent protons. Their placement on opposite faces of the ring positions them too far apart for a significant NOE to be generated. Instead, NOE correlations may be observed between a methine proton (e.g., H1) and the methylene protons (H2/H4) on the same side of the ring.
The following diagrams illustrate the expected key NOESY correlations for cis and trans 1,3-disubstituted cyclobutanes.
Caption: Key NOESY correlation for a cis-1,3-disubstituted cyclobutane.
Caption: Expected NOESY correlations for a trans-1,3-disubstituted cyclobutane.
A Comparative Look: Vicinal Coupling Constants (³JHH)
Another NMR parameter that can provide stereochemical information is the vicinal proton-proton coupling constant (³JHH), which is the coupling between protons on adjacent carbon atoms. This "through-bond" interaction is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[3] In principle, the different dihedral angles in cis and trans isomers should lead to different ³JHH values.
However, for cyclobutanes, the application of the Karplus relationship is not always straightforward. The ring's puckered and dynamic nature means that the observed coupling constant is an average of the couplings in the different conformations. While some studies have shown that cis and trans vicinal couplings in four-membered rings can be different, with ³J(cis) generally being larger than ³J(trans), the ranges can overlap, and the presence of electronegative substituents can further influence these values.[4]
| Method | Principle | Advantages | Disadvantages |
| 2D NOESY | "Through-space" dipolar coupling | - Direct measure of spatial proximity- Generally unambiguous for 1,3-disubstituted cyclobutanes- Less sensitive to minor conformational changes | - Requires longer experiment times than standard 1D NMR- Sensitivity can be an issue for very dilute samples- Can be complicated by chemical exchange or spin diffusion in some cases |
| ³JHH Coupling | "Through-bond" scalar coupling | - Obtained from a standard high-resolution 1D ¹H NMR spectrum- Can provide information on dihedral angles | - Ambiguity due to ring puckering and conformational averaging- Coupling constant ranges for cis and trans isomers can overlap- Can be difficult to extract from complex or second-order spectra |
Given the potential for ambiguity with J-coupling analysis, NOESY is the recommended and more definitive method for assigning the stereochemistry of 1,3-disubstituted cyclobutanes.
Experimental Protocols
Sample Preparation for NOESY
To obtain high-quality NOESY data, proper sample preparation is crucial.
-
Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of a deuterated solvent is typically sufficient. The optimal concentration is one that gives a good signal-to-noise ratio in a standard ¹H NMR spectrum in 8-16 scans.[5]
-
Solvent: Use a high-purity deuterated solvent. While CDCl₃ is common, be aware that it can contain traces of acid which may affect sample stability.[5]
-
Purity: The sample should be as pure as possible to avoid interfering signals.
-
Degassing: For small molecules, it is beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be done by bubbling an inert gas (e.g., argon) through the sample for several minutes or by a series of freeze-pump-thaw cycles.
2D NOESY Experiment Acquisition
The following is a general procedure for acquiring a 2D NOESY spectrum on a modern NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and the sample.
Sources
A Comparative Guide to HPLC Method Development for the Purity of 3-amino-1-hydroxymethylcyclobutanol
This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method to determine the chemical and chiral purity of 3-amino-1-hydroxymethylcyclobutanol. As a small, highly polar molecule lacking a UV chromophore, this analyte presents distinct challenges that render traditional reversed-phase methods ineffective. We will explore and compare advanced chromatographic and detection strategies, offering field-proven insights into making logical, scientifically-backed decisions during method development.
The Analytical Conundrum: Addressing Polarity, Transparency, and Chirality
The molecular structure of 3-amino-1-hydroxymethylcyclobutanol dictates the analytical strategy. Its primary amine and alcohol functional groups confer high polarity, leading to poor retention on conventional C18 columns. Furthermore, the absence of any significant UV-absorbing moiety makes detection by standard photodiode array (PDA) or UV-Vis detectors challenging. Finally, the presence of stereocenters necessitates a method capable of resolving enantiomers to ensure stereochemical purity. This guide will systematically address these three core challenges.
Section 1: The Core Challenge - Mastering Chromatographic Retention
The primary hurdle is achieving adequate retention on a stationary phase. A simple comparison reveals the inadequacy of traditional approaches and highlights the superiority of modern alternatives.
Why Reversed-Phase Liquid Chromatography (RPLC) is Unsuitable
In RPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Highly polar analytes like 3-amino-1-hydroxymethylcyclobutanol have minimal affinity for the stationary phase and will elute at or near the void volume, providing no separation from other polar impurities or excipients. While ion-pairing agents could be considered, they often lead to complex mobile phases and are incompatible with universal detectors like mass spectrometers or charged aerosol detectors.
Primary Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the premier technique for separating polar and hydrophilic compounds. The retention mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[1] This is precisely the inverse of RPLC, making it ideal for our target analyte.
Causality Behind Column Selection in HILIC: The choice of stationary phase is critical and depends on the desired secondary interactions.
-
Amide Phases: These are often the first choice for general polar analytes. They provide robust hydrogen bonding interactions and are highly stable.
-
Amino Phases: These phases contain aminopropyl ligands and can provide strong retention for acidic compounds via anion exchange.[2] For our basic analyte, the positively charged surface under typical acidic HILIC conditions can lead to ionic repulsion, potentially reducing retention unless the mobile phase pH is carefully controlled.
-
Diol and Bare Silica Phases: These offer different selectivities based on hydrogen bonding and are excellent alternatives. Bare silica is a classic HILIC phase but can have a longer equilibration time and is sensitive to mobile phase pH.
Alternative Strategy: Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography utilizes stationary phases with multiple functional groups, enabling several retention mechanisms simultaneously, such as reversed-phase and ion-exchange.[3][4] A mixed-mode column combining a C8 or C18 chain with a strong cation exchanger (SCX) could effectively retain the protonated amine of our analyte via ion exchange while still offering some hydrophobic interaction.[5]
Table 1: Comparison of Chromatographic Modes for 3-amino-1-hydroxymethylcyclobutanol
| Feature | Reversed-Phase (C18) | Hydrophilic Interaction (HILIC) | Mixed-Mode (RP/SCX) |
| Primary Mechanism | Hydrophobic Interactions | Partitioning, Hydrogen Bonding | Hydrophobic & Ion Exchange |
| Analyte Retention | Poor to None | Excellent | Good to Excellent |
| Mobile Phase | High Aqueous | High Organic (e.g., >70% ACN) | Gradient of Aqueous/Organic with Buffer |
| Suitability | Not Recommended | Highly Recommended | Viable Alternative |
| Key Advantage | - | Direct retention of polar compounds | Orthogonal selectivity, robust retention |
Section 2: Overcoming the Detection Hurdle
With no inherent chromophore, detecting 3-amino-1-hydroxymethylcyclobutanol requires specialized solutions. The choice lies between universal detectors that respond to the analyte's physical properties and chemical derivatization to introduce a chromophoric or fluorophoric tag.
Comparison of Universal Detectors
For purity analysis where all non-volatile components must be detected, universal detectors are indispensable. They are compatible with the volatile mobile phases (e.g., ammonium formate or acetate buffers) used in HILIC.[6][7]
-
Charged Aerosol Detector (CAD): The CAD nebulizes the column effluent, dries the droplets to form analyte particles, and then charges these particles before measuring the aggregate electrical charge with an electrometer.[6] It is known for its high sensitivity and relatively uniform response for non-volatile analytes, making it a powerful tool for quantitative purity analysis.[7][8]
-
Evaporative Light Scattering Detector (ELSD): The ELSD also involves nebulization and solvent evaporation but detects the analyte particles by measuring the light they scatter when passing through a light beam.[9][10] While highly effective, its response can be non-linear and less uniform compared to CAD.
The Derivatization Alternative
A classic approach is to chemically modify the analyte by reacting its primary amine with a derivatizing agent.[11] This pre-column reaction creates a new molecule with strong detection characteristics.
-
Common Reagents: Reagents like Dansyl Chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or o-Phthaldialdehyde (OPA) react with primary amines to form highly fluorescent or UV-active derivatives.[12][13]
-
Pros and Cons: Derivatization provides excellent sensitivity with standard UV or fluorescence detectors. However, the process adds a sample preparation step, requires careful optimization to ensure complete reaction, and can introduce interfering peaks from excess reagent or side products.[14]
Table 2: Comparison of Detection Strategies
| Strategy | Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detector (ELSD) | Derivatization with UV/FLD Detection |
| Principle | Measures charge of aerosolized particles | Measures light scattered by particles | Measures absorbance/fluorescence of a derivative |
| Universality | Near-universal for non-volatiles | Universal for non-volatiles | Specific to derivatized analyte |
| Gradient Compatible | Yes (with volatile buffers) | Yes (with volatile buffers) | Yes |
| Sensitivity | High (low ng) | Good (mid-high ng) | Very High (pg to low ng) |
| Pros | High sensitivity, uniform response | Robust, widely available | Uses standard detectors, very high sensitivity |
| Cons | Requires volatile mobile phases | Non-linear response, less sensitive than CAD | Extra sample prep step, potential for artifacts |
| Recommendation | Excellent Choice | Good Choice | Viable, but more complex |
Section 3: A Systematic Approach to Method Development
A logical, structured workflow is essential for efficiently developing a robust and reliable method. This involves screening, optimization, and validation stages.
Method Development Workflow
The following diagram illustrates a systematic approach to developing a purity method for 3-amino-1-hydroxymethylcyclobutanol.
Caption: A workflow for HPLC method development for 3-amino-1-hydroxymethylcyclobutanol.
Recommended Protocol: HILIC-CAD Method for Impurity Profiling
This protocol outlines a starting point for developing a HILIC method with CAD detection, which represents the most direct and robust approach for this analyte.
Experimental Protocol
-
Instrumentation and Columns:
-
HPLC system with a binary or quaternary pump and autosampler.
-
Charged Aerosol Detector (CAD).
-
Screening columns:
-
Waters ACQUITY UPLC BEH Amide (e.g., 2.1 x 100 mm, 1.7 µm)
-
Thermo Scientific Accucore 150 Amide HILIC (e.g., 2.1 x 100 mm, 2.6 µm)
-
-
-
Reagents and Sample Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (v/v).
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (v/v).
-
Diluent: 90:10 Acetonitrile:Water (v/v).
-
Standard Preparation: Accurately weigh and dissolve 3-amino-1-hydroxymethylcyclobutanol in the diluent to a concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the test sample at the same concentration in the diluent.
-
-
Chromatographic Conditions (Starting Point):
Table 3: Recommended Starting HPLC-CAD Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | BEH Amide, 2.1 x 100 mm, 1.7 µm | Provides good retention and peak shape for polar neutrals and bases. |
| Mobile Phase A | 95:5 ACN:Water with 10mM NH4OAc | High organic content for strong retention in HILIC. |
| Mobile Phase B | 50:50 ACN:Water with 10mM NH4OAc | Higher aqueous content to elute the analyte. |
| Gradient | 0-100% B over 10 minutes | A broad gradient to screen for impurities with different polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| CAD Settings | Evap. Temp: 35°C, Nitrogen Gas | Optimize according to manufacturer's recommendations. |
-
Optimization Strategy:
-
Gradient: Adjust the gradient slope and duration to improve the resolution between the main peak and any impurities.
-
Buffer Concentration: Vary the ammonium acetate concentration (5-20 mM) to improve peak shape.
-
Organic Solvent: If needed, substitute acetonitrile with methanol to alter selectivity, though this is less common in HILIC.
-
Method Validation Protocol
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16][17]
Table 4: ICH Q2(R1) Validation Parameters for a Purity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities, degradants, or excipients. | Peak purity analysis (if using PDA with a derivatized analyte) and resolution > 2.0 from closest eluting peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | RSD ≤ 2.0% for the main peak area. |
| LOD/LOQ | Limit of Detection and Limit of Quantitation for impurities. | LOD: S/N ratio of 3:1; LOQ: S/N ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | Assess the effect of minor changes in flow rate, column temperature, mobile phase composition. |
Section 4: Addressing Chiral Purity
For many pharmaceutical intermediates, controlling enantiomeric purity is as critical as chemical purity. The developed method can be adapted or a separate method can be developed for this purpose.
Chiral Separation Strategies
-
Direct Approach (Chiral Stationary Phases - CSPs): This is the most straightforward method, where enantiomers are separated directly on a column containing a chiral selector.[18][19] Polysaccharide-based (e.g., Chiralpak, Chiralcel) and macrocyclic glycopeptide-based (e.g., Chirobiotic) columns are highly successful for separating a wide range of chiral compounds, including amino alcohols.[14]
-
Indirect Approach (Diastereomer Formation): This involves reacting the analyte with a chiral derivatizing agent to form diastereomers.[20] These diastereomers have different physical properties and can be separated on a standard achiral column (either RPLC or HILIC).[21]
The following diagram outlines the decision-making process for chiral method development.
Sources
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Benchmarking Guide: 3-Amino-1-hydroxymethylcyclobutanol vs. Linear Amino Alcohols
Executive Summary: The Case for Rigidification
In modern medicinal chemistry, the transition from flexible linear chains to conformationally restricted scaffolds is a validated strategy to improve potency and metabolic stability. This guide benchmarks 3-Amino-1-hydroxymethylcyclobutanol (3-AHMC) against standard linear amino alcohols (e.g., 3-aminopropanol, 4-aminobutanol).
While linear amino alcohols offer synthetic accessibility and low cost, they often suffer from rapid metabolic clearance and high entropic penalties upon binding. 3-AHMC introduces a constrained cyclobutane core that "locks" the pharmacophores (amine and hydroxyls) into defined vectors, offering a superior bioisostere for fragment-based drug discovery (FBLD) and scaffold hopping.
Structural & Physicochemical Benchmarking
The primary advantage of 3-AHMC lies in its ability to reduce the entropic cost of binding (
Table 1: Comparative Physicochemical Profile
| Property | Linear Analog (e.g., 4-Aminobutanol) | 3-AHMC (Cyclobutane Scaffold) | Impact on Drug Design |
| Formula | C | C | 3-AHMC adds minimal MW (+12 Da) for significant structural gain. |
| Conformation | Highly Flexible (Free rotation) | Puckered/Rigid (~26 kcal/mol strain) | Reduced entropic penalty; defined exit vectors. |
| LogP (Calc) | ~ -0.6 to -0.8 | ~ -0.4 to -0.2 | Cyclobutane adds lipophilic bulk without sacrificing water solubility. |
| TPSA | ~46 Ų | ~66 Ų (with extra -OH) | Remains within CNS-penetrant range (<90 Ų). |
| Metabolic Liability | High (Oxidative deamination) | Low (Steric protection) | Ring structure hinders P450 access to |
| sp³ Fraction | 1.0 | 1.0 | Maintains high Fsp³ (critical for clinical success). |
*Note: Formula assumes 3-AHMC is the gem-disubstituted 1-hydroxy-1-hydroxymethyl variant. Values are representative of the class.
Critical Analysis: Metabolic Stability & Bioisosterism[1][2]
The "Gem-Dimethyl" Effect via Cyclobutane
Linear amino alcohols are prone to rapid oxidation by Cytochrome P450 enzymes, particularly at the carbon
-
Linear Failure Mode: The flexible chain allows the molecule to adopt the necessary conformation for the P450 Heme-iron active site, facilitating hydrogen abstraction.
-
Cyclobutane Advantage: The 3-AHMC scaffold utilizes the Thorpe-Ingold effect (angle compression). The puckered cyclobutane ring (bond angles ~88°) creates steric bulk that shields the
-hydrogens. Furthermore, the rigid scaffold prevents the molecule from adopting the low-energy conformation required for the catalytic cycle of many metabolic enzymes.
Mechanistic Diagram: Metabolic Fate
The following diagram illustrates the divergent metabolic pathways of the linear vs. cyclic scaffolds.
Caption: Comparative metabolic fate showing the steric resistance of the cyclobutane scaffold against P450-mediated oxidation.
Experimental Protocols for Benchmarking
To validate the performance of 3-AHMC in your specific program, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
Materials:
-
Test Compounds: 3-AHMC and Linear Control (10 mM DMSO stocks).
-
Liver Microsomes: Pooled human/rat liver microsomes (20 mg/mL).
-
NADPH Regenerating System.
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate microsomes with test compounds (1 µM final conc) for 5 min at 37°C.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at
min into 150 µL Quench Solution. -
Analysis: Centrifuge (4000 rpm, 15 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines and .
Self-Validation Step:
-
Control: Include Verapamil (high clearance) and Warfarin (low clearance) as assay controls. If Verapamil
min, the microsomes are inactive; discard data.
Protocol B: pKa Determination via Potentiometric Titration
Objective: Determine the ionization state of the amine at physiological pH. Cyclization often shifts the pKa slightly lower than linear analogs due to inductive effects of the strained ring.
Workflow:
-
Calibration: Calibrate pH electrode using standard buffers (pH 4.0, 7.0, 10.0).
-
Dissolution: Dissolve 5 mg of 3-AHMC in 20 mL degassed water/KCl (0.1 M ionic strength).
-
Titration: Acidify to pH 2.0 with HCl, then titrate with 0.1 M NaOH standardized solution in 5 µL increments.
-
Data Processing: Use the Bjerrum plot method to identify the inflection point representing the amine pKa.
Expected Causality:
-
Linear amines typically show pKa ~9.5–10.5.
-
3-AHMC is expected to show a pKa shift (typically 0.5–1.0 unit lower) due to the electron-withdrawing nature of the strained cyclobutane ring (increased s-character in C-C bonds). This can improve membrane permeability at pH 7.4.
Strategic Application: Scaffold Selection Logic
Use the following decision tree to determine when to deploy 3-AHMC over linear alternatives.
Caption: Decision matrix for selecting between linear vs. cyclobutane scaffolds based on ADME/structural needs.
References
-
Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[1] A comprehensive review on the metabolic and structural advantages of cyclobutane rings in drug design.
-
Conformationally Restricted Amino Acids and Peptides. Life Chemicals Blog, 2020.[2] Discusses the reduction of metabolism in cyclic congeners compared to open-chain analogs.
-
3-Amino-1-butanol Properties. CAS Common Chemistry. Baseline physicochemical data for linear amino alcohol comparators. [3]
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Comb. Sci., 2016. Methodologies for synthesizing and characterizing amino alcohol fragments for FBLD.
-
Comparison of Cyclobutane vs. Linear Lipids. Nature, 2002. Demonstrates the density and barrier properties of linearly concatenated cyclobutanes (ladderanes) vs linear lipids.[4]
Sources
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Assessment of Cyclobutane Amine
Introduction: The Analytical Imperative for Novel Amines
In the landscape of modern drug discovery and development, strained ring systems like cyclobutanes are invaluable structural motifs.[1] Cyclobutane amine, a key building block, presents unique analytical challenges due to its volatility, reactivity, and potential for complex impurity profiles stemming from its synthesis.[2][3] Ensuring the absolute purity of such starting materials is not merely a quality control checkpoint; it is fundamental to the integrity of the entire development pipeline, impacting reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.
While chromatographic methods like HPLC and GC are workhorses in purity analysis, they often rely on the availability of a specific, high-purity reference standard of the analyte itself and can be complicated by the high reactivity and low UV activity of simple amines.[4][5][6] Quantitative Nuclear Magnetic Resonance (qNMR) emerges as a powerful, primary analytical method that circumvents these limitations.[7][8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for the determination of an analyte's purity by comparing its signal integral to that of a certified, structurally unrelated internal standard.[10][11][12]
This guide provides an in-depth comparison of qNMR standards for the specific application of quantifying cyclobutane amine purity, details a robust experimental protocol, and explains the critical causality behind each step to ensure scientifically sound and defensible results.
The Cornerstone of qNMR: Selecting the Optimal Internal Standard
The choice of an internal standard is the most critical decision in a qNMR experiment.[13][14] An inappropriate standard can lead to signal overlap, reactivity, or inaccurate integration, rendering the results meaningless. The ideal standard is the anchor of the experiment, providing the traceable reference against which the analyte is measured.[14]
Core Characteristics of an Ideal Internal Standard:
-
High Purity & Traceability: The standard must have a certified purity (ideally ≥99.9%) with traceability to a national standards body like NIST or NMIJ.[15][16][17] This is the foundation of the method's accuracy.
-
Chemical Inertness: It must not react with the analyte (cyclobutane amine), the solvent, or trace amounts of water.
-
Signal Simplicity & Separation: It should ideally produce one or a few simple signals (a singlet is preferred) that are sharp and well-separated from all analyte and impurity signals.[15][18]
-
Solubility: The standard must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution for accurate measurement.[13]
-
Stability: It must be non-volatile and non-hygroscopic to allow for accurate weighing, which is a primary source of error.[11][17]
-
Appropriate Relaxation Time (T1): Its T1 should be comparable to the analyte's to avoid signal saturation issues with practical experimental times.[14]
For cyclobutane amine, which exhibits signals in the aliphatic region of the ¹H NMR spectrum, the choice of standard is particularly important to avoid the "forest" of proton signals. Below is a comparative analysis of common qNMR standards for this application.
| Internal Standard | Chemical Shift (Singlet, in DMSO-d₆) | Suitability for Cyclobutane Amine | Advantages | Disadvantages |
| Maleic Acid | ~6.2-6.3 ppm | Excellent | Signal is far downfield from aliphatic protons; highly soluble in polar solvents like DMSO-d₆ and D₂O.[13] | Can react with certain analytes; signal position can be pH-dependent. |
| Dimethyl Sulfone (DMSO₂) | ~3.1-3.2 ppm | Good to Fair | Stable and non-reactive; sharp singlet.[13] | Signal is closer to the aliphatic region and could potentially overlap with impurities or the analyte's methine proton, depending on the solvent and substitution pattern. |
| 1,4-Dinitrobenzene | ~8.4-8.5 ppm | Excellent | Signal is in the aromatic region, ensuring clear separation from cyclobutane amine signals. | Lower solubility in some common NMR solvents; may have longer T1 relaxation times requiring longer experimental delays.[19] |
| Benzoic Acid | ~7.5-8.1 ppm (multiplets), ~13.0 ppm (singlet, acid proton) | Good (using acid proton) | A NIST Standard Reference Material (SRM 350b) is available.[20] The carboxylic acid proton is a sharp singlet far downfield. | Aromatic signals are multiplets; the acid proton can exchange with water or the amine, leading to broadening or disappearance. Requires extremely dry solvent. |
| DSS / TSP | ~0.0 ppm | Excellent | Signal is at the extreme upfield end of the spectrum, providing excellent separation. Water-soluble.[13] | Can interact with certain analytes through silylation; may show broad signals if aggregation occurs. |
Recommendation for Cyclobutane Amine: Maleic Acid is often the superior choice when using polar aprotic solvents like DMSO-d₆ due to its excellent signal separation and high solubility. For non-polar solvents like CDCl₃, 1,4-Dinitrobenzene offers a clear, well-separated signal.
Workflow for qNMR Purity Determination
The following diagram outlines the logical flow of a validated qNMR experiment, from sample preparation to the final purity calculation.
Caption: Logical workflow for cyclobutane amine purity analysis by qNMR.
Experimental Protocol: A Self-Validating System
This protocol is designed to be inherently self-validating by controlling the parameters most critical to accurate quantification.
1. Sample Preparation (The Source of Most Error)
-
Rationale: Accurate gravimetry is the bedrock of qNMR. Any error in weighing the analyte or the standard is directly propagated into the final purity value.[11] Using a microbalance (0.001 mg readability) is strongly advised.
-
Procedure:
-
Accurately weigh approximately 10-15 mg of the cyclobutane amine sample (mass mA) into a clean, dry vial.
-
To the same vial, add an accurately weighed amount of the chosen internal standard (e.g., ~10 mg of Maleic Acid, mass mS). Aim for a molar ratio between the analyte and standard that is close to 1:1 to optimize integration accuracy.[17][21]
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution by gentle vortexing.
-
Transfer the homogeneous solution into a high-quality 5 mm NMR tube.
-
2. NMR Data Acquisition (Ensuring Signal Proportionality)
-
Rationale: Standard qualitative NMR parameters are insufficient for quantification. The key is to ensure that all signals are fully relaxed between scans so that their integrated areas are truly proportional to the number of protons.[19]
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30' or 'zg90').
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K).
-
Pulse Angle (Flip Angle): Set to 90°.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any peak being integrated (both analyte and standard). A conservative, "universal" delay of 30-60 seconds is often used if T₁ values are unknown.
-
Acquisition Time (aq): ≥ 3 seconds.
-
Causality: This ensures the Free Induction Decay (FID) has fully decayed to zero, preventing truncation artifacts that distort peak shapes and integration.[21]
-
-
Number of Scans (ns): Set to achieve an S/N of at least 250:1 for the peaks of interest. This typically requires 16 to 64 scans depending on the sample concentration and instrument.
-
Causality: A high S/N is essential for accurate integration, with errors decreasing as S/N increases.[18]
-
-
Sample Spinning: Off.
-
3. Data Processing (Preserving the Acquired Truth)
-
Rationale: Improper data processing can introduce significant errors and invalidate carefully acquired data. The goal is to create a phased, flat baseline so the integration algorithm can sum the real signal intensity accurately.[22][23]
-
Procedure:
-
Fourier Transform: Apply an exponential multiplication function with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting the peak shape.
-
Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automated phasing routines are often insufficient for high-accuracy qNMR.
-
Baseline Correction: Apply a multipoint baseline correction across the entire spectrum, taking care to select regions that contain no signals. A flat, zero-intensity baseline is critical for accurate integration.[22]
-
Integration:
-
Calibrate the integral of the well-defined internal standard peak to the number of protons it represents (e.g., for the two vinyl protons of maleic acid, set the integral to 2.00).
-
Integrate a well-resolved, characteristic signal of cyclobutane amine. The signal chosen should be free from overlap with any other analyte or impurity signals.
-
Ensure the integration region is wide enough to encompass the entire peak, including any ¹³C satellites (typically 100 times the peak width at half-height). Consistency is key: either include or exclude satellites for both the standard and the analyte.[21][22]
-
-
The Calculation: Translating Data into Purity
The purity of the analyte (cyclobutane amine) in weight percent (% w/w) is calculated using the following master equation:[18][21]
PurityA (%w/w) = ( IA / IS ) * ( NS / NA ) * ( MA / MS ) * ( mS / mA ) * PurityS
Where:
-
PurityA: Purity of the analyte (the value to be determined).
-
IA: Integral of the selected analyte signal.
-
IS: Integral of the internal standard signal.
-
NA: Number of protons corresponding to the integrated analyte signal.
-
NS: Number of protons corresponding to the integrated standard signal.
-
MA: Molar mass of the analyte (Cyclobutane Amine: 71.12 g/mol ).
-
MS: Molar mass of the internal standard (Maleic Acid: 116.07 g/mol ).
-
mA: Mass of the analyte weighed.
-
mS: Mass of the internal standard weighed.
-
PurityS: Certified purity of the internal standard (e.g., 99.95%).
Conclusion: Beyond a Number to an Assurance of Quality
Quantitative NMR provides a direct, robust, and highly accurate method for determining the purity of challenging analytes like cyclobutane amine.[4][7] By understanding the causality behind the selection of a suitable internal standard and the strict control of experimental and processing parameters, researchers can move beyond generating a simple number to producing a scientifically defensible and traceable measure of quality. This level of analytical rigor is indispensable for professionals in drug development, where the purity of a single building block can define the success and safety of an entire therapeutic program.
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
- A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Current Pharmaceutical Analysis.
- Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
- What data processing considerations are important for obtaining accurate and precise results? (2022, April 25). Chemistry LibreTexts.
- A Routine Experimental Protocol for qHNMR Illustr
- Quantitative NMR Spectroscopy. University of Oxford.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025, April 19). MDPI.
- Quantit
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass via YouTube.
- qNMR Internal Standard Reference D
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formul
- qNMR Standards. Goss Scientific.
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks.
- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020, January 11). PubMed.
- Certified reference materials for quantitative NMR. (2023, December 8).
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025, October 10).
- qNMR Purity Recipe Book (3 – Data Processing). (2025, September 12). Mestrelab Research.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017, February 8). Sigma-Aldrich.
- Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024, November 1). Bentham Science Publishers.
- Validation of a generic quantitative (1)H NMR method for natural products analysis. (2013, June 5). PubMed.
- NMR Data Processing and Analysis. (2024, June 14).
- Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. (2019, November 12). Books.
- cyclobutylamine - Organic Syntheses Procedure. Organic Syntheses.
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2025, August 7).
- GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
- Quantit
- Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. (2024, December 15). PubMed.
- Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019, March 13). BIPM.org.
- Identifying Amines: Principles and Practical Methods.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021, November 8).
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013, December 13). MDPI.
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[21][21]-rearrangement cascade. (2025, May 14). PMC.
- Quantitative NMR as a Versatile Tool for the Reference Material Prepar
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29).
- Purity by Absolute qNMR Instructions. University of California, Irvine.
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Safety Operating Guide
Proper Disposal Procedures: 3-Amino-1-hydroxymethylcyclobutanol
The following guide details the technical protocols for the safe handling and disposal of 3-Amino-1-hydroxymethylcyclobutanol . This document is structured for researchers and lab managers, prioritizing operational safety, regulatory compliance, and chemical stability management.
Executive Summary & Hazard Identification
3-Amino-1-hydroxymethylcyclobutanol is a functionalized cycloalkane intermediate often utilized in drug discovery for fragment-based lead generation.[1][2] Its structure—containing a strained cyclobutane ring, a primary amine, and alcohol motifs—presents specific disposal challenges regarding chemical reactivity and environmental toxicity.
Core Hazard Class:
-
GHS Classification: Skin Corr.[3][4][5][6] 1B (Causes severe skin burns) or Skin Irrit. 2 (depending on salt form); Eye Dam. 1 .
-
Key Risk: High water solubility combined with nitrogen content poses a significant aquatic toxicity risk if released into municipal water systems.
-
Reactivity: The cyclobutane ring possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening decomposition under strong acidic or oxidative conditions.[2]
Technical Characterization & Compatibility
Before disposal, waste must be characterized to prevent incompatible mixing.[2]
| Property | Specification | Disposal Implication |
| Physical State | Solid (Powder) or Viscous Oil | Solids require anti-static liners; Oils require solvent dissolution.[1][2] |
| Solubility | High (Water, Methanol, DMSO) | DO NOT dispose of via sink/drain. High mobility in aquifers.[2] |
| Acidity/Basicity | Basic (Primary Amine) | Incompatible with strong acids and acid chlorides. |
| Stability | Heat Sensitive / Ring Strain | Avoid high-heat autoclaving; prefer chemical incineration.[1][2] |
Chemical Compatibility Matrix
-
Incompatible: Strong Oxidizers (Peroxides, Nitrates), Acid Chlorides, Anhydrides.[1]
-
Compatible (for dilution): Methanol, Ethanol, Dichloromethane (if halogenated waste stream is used).
Disposal Workflow: The "Self-Validating" Protocol
This protocol uses a Check-Verify-Act system to ensure no step is missed.[1][2]
Step 1: Waste Stream Segregation
CRITICAL: Do not mix this compound with general "Organic Solvent" waste if that waste contains oxidizers or strong acids.[2]
-
Solid Waste: Collect in a dedicated solid waste container lined with a 6-mil polyethylene bag.
-
Liquid Waste: If the compound is in solution (e.g., reaction mother liquor), verify the solvent system.
Step 2: Container Selection & Labeling[2]
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.[2] Avoid metal containers due to potential amine corrosion.[1]
-
Labeling: Must adhere to RCRA (US) or local hazardous waste regulations.
-
Constituents: Clearly list "3-Amino-1-hydroxymethylcyclobutanol".
-
Hazard Checkboxes: [x] Corrosive [x] Toxic.
-
Step 3: Final Disposal Method
The only acceptable final disposal method for this compound is High-Temperature Incineration with Scrubber .[2]
-
Why? The nitrogen content will generate Nitrogen Oxides (NOx) upon combustion. A licensed facility with a scrubber system is required to capture these emissions.[2]
Visualized Decision Tree (Operational Logic)
The following diagram outlines the decision process for disposing of 3-Amino-1-hydroxymethylcyclobutanol, ensuring segregation from incompatible streams.
Caption: Operational flow for segregating and packaging amino-cyclobutanol waste based on physical state and solvent composition.
Emergency Procedures (Spill Response)
Scenario A: Solid Spill (Powder)[2]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Wear Nitrile gloves (double gloved), lab coat, and N95/P100 respirator (dust inhalation is a primary risk).
-
Containment: Cover spill with a damp paper towel to prevent dust generation.[2]
-
Cleanup: Scoop material into a glass jar. Wipe area with weak acetic acid (vinegar) to neutralize residual amine, followed by soap and water.
Scenario B: Liquid Spill
-
Absorb: Use an inert absorbent (Vermiculite or Sand).[2][7] Do not use paper towels alone as amines can react exothermically with cellulose if concentrated.[1][2]
-
Collect: Transfer absorbent to a hazardous waste bag.
-
Decontaminate: Wash surface with water and detergent.[2]
References & Authority
The protocols above are synthesized from Safety Data Sheets (SDS) of structural analogs (amino-cyclobutanols) and standard hazardous waste management practices for functionalized amines.
-
Fisher Scientific. (2025).[2][6] Safety Data Sheet: 3-Amino-1-adamantanol (Structural Analog for handling).[1][2] Retrieved from [1][2]
-
Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: 2-Amino-1-butanol (Functional Analog).[1][2] Retrieved from
-
National Institutes of Health (NIH). (2022).[2] Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.[1][2][8] (Context on ring strain and stability). Retrieved from [2]
-
Capot Chemical. (2024).[2][9] MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. Retrieved from [2]
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical vendor before handling.[2]
Sources
- 1. (1s,3r)-3-amino-1-methylcyclobutan-1-ol - C5H11NO | CSCS00010391497 [chem-space.com]
- 2. cis-3-amino-1-methylcyclobutan-1-ol 95% | CAS: 1363381-58-1 | AChemBlock [achemblock.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.ca [fishersci.ca]
- 7. 3-Amino-1-Adamantano Manufacturers, with SDS [mubychem.com]
- 8. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
